molecular formula C₂₂H₃₄O₆ B1162845 5-Hydroxy-5-methylhexyl Phthalate

5-Hydroxy-5-methylhexyl Phthalate

Número de catálogo: B1162845
Peso molecular: 394.5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hydroxy-5-methylhexyl Phthalate is a biochemical metabolite relevant to environmental and toxicological research. It is identified as a metabolite of Dibutyl phthalate (DBP), a compound widely used in various consumer products . Research into phthalate metabolites like this one is critical for understanding human exposure and the biological fate of phthalates. Studies often focus on metabolites to develop more accurate biomarkers for exposure assessment, as they can provide a more selective measure than their parent compounds . This product is supplied with a high purity level of 98% . As a fine chemical for laboratory use, it should be stored at 2-8°C, protected from air and light . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures. It is strictly prohibited for personal use.

Propiedades

Fórmula molecular

C₂₂H₃₄O₆

Peso molecular

394.5

Origen del producto

United States
Foundational & Exploratory

Advanced Synthesis Protocol: 5-Hydroxy-5-methylhexyl Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of 5-Hydroxy-5-methylhexyl Phthalate , a specific oxidative metabolite used primarily as a definitive biomarker for Di-iso-heptyl phthalate (DIHP) exposure.

Targeting the Oxidative Metabolite of Di-iso-heptyl Phthalate (DIHP)

Content Type: Technical Whitepaper & Laboratory Guide Audience: Synthetic Chemists, Toxicologists, and Analytical Standard Developers

Executive Summary & Strategic Context

5-Hydroxy-5-methylhexyl Phthalate (OH-MiHP) is a critical secondary metabolite of the plasticizer Di-iso-heptyl phthalate (DIHP). In biological systems, the parent diester (DIHP) undergoes rapid hydrolysis to the monoester, followed by


 oxidation at the tertiary carbon of the isoheptyl chain.

For researchers and drug development professionals, synthesizing this specific isomer is essential for:

  • Biomonitoring: Establishing quantitative LC-MS/MS standards to measure human exposure to DIHP.

  • Toxicology: Investigating the specific endocrine-disrupting potential of the oxidized metabolite compared to the parent compound.

The Synthetic Challenge: The core difficulty lies in the regioselective generation of the 5-methylhexane-1,5-diol ligand. Commercial availability of this specific diol is low.[1] This guide details a self-validating, two-phase synthesis:

  • Ligand Construction: A Grignard-mediated ring-opening of

    
    -valerolactone.
    
  • Chemoselective Coupling: Reacting the diol with phthalic anhydride, exploiting steric differentiation between primary and tertiary alcohols.

Retrosynthetic Analysis

To guarantee high purity and structural integrity, we deconstruct the target molecule at the ester linkage.

  • Target: Mono-(5-hydroxy-5-methylhexyl) phthalate.

  • Disconnection: The ester bond between the phthalic acid ring and the alkyl side chain.

  • Precursors:

    • Phthalic Anhydride: The source of the aromatic ring and the mono-ester functionality.

    • 5-Methylhexane-1,5-diol: The alkyl side chain containing both the primary alcohol (for coupling) and the tertiary alcohol (the "metabolic" oxidation marker).

Logical Pathway Visualization (DOT)

Retrosynthesis Target Target: Mono-(5-hydroxy-5-methylhexyl) Phthalate Disconnection Disconnection: Ester Hydrolysis Target->Disconnection Retrosynthesis Precursor1 Precursor A: Phthalic Anhydride Disconnection->Precursor1 Precursor2 Precursor B: 5-Methylhexane-1,5-diol Disconnection->Precursor2 StartMat Starting Material: δ-Valerolactone + MeMgBr Precursor2->StartMat Grignard Ring Opening

Caption: Retrosynthetic breakdown showing the derivation of the diol ligand from lactone precursors.

Phase 1: Synthesis of 5-Methylhexane-1,5-diol

This phase exploits the reactivity of lactones with organometallic reagents.[2][3] By treating


-valerolactone with excess methylmagnesium bromide, we simultaneously open the ring and install the gem-dimethyl group, creating the required tertiary alcohol.
Reaction Logic

-Valerolactone is a 6-membered ring containing 5 carbons and 1 oxygen.[3]
  • First Addition: MeMgBr attacks the carbonyl, opening the ring to form a ketone intermediate (

    
    ).
    
  • Second Addition: The ketone is more reactive than the initial ester/lactone, leading to immediate attack by a second equivalent of MeMgBr.

  • Result: A 1,5-diol with a terminal tertiary alcohol group (

    
    ).
    
Experimental Protocol

Reagents:

  • 
    -Valerolactone (CAS: 542-28-9)
    
  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (saturated aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Solvent Prep: Charge the flask with 3.0 equivalents of MeMgBr (relative to lactone) and dilute with anhydrous THF (ratio 1:4 v/v). Cool to 0°C in an ice bath.

  • Addition: Dissolve

    
    -valerolactone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes.
    
    • Expert Insight: Slow addition is crucial. The reaction is highly exothermic. Rapid addition can lead to polymerization of the lactone rather than the desired double-addition.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to mild reflux (60°C) for 3 hours to ensure complete conversion of the intermediate ketone.

  • Quench: Cool to 0°C. Cautiously quench with saturated aqueous

    
    .
    
    • Safety: This step generates methane gas and magnesium salts. Ensure good ventilation.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 1:1).

Yield Expectation: 85-92% Characterization (NMR Check): Look for the disappearance of the lactone carbonyl signal and the appearance of a singlet (6H) for the gem-dimethyl groups at ~1.2 ppm.

Phase 2: Chemoselective Coupling (Phthalate Formation)

The goal is to synthesize the monoester . We react Phthalic Anhydride with the diol.

The Selectivity Mechanism: The diol contains two hydroxyl groups:

  • Primary (-CH2-OH): Sterically accessible, highly nucleophilic.

  • Tertiary (-C(Me)2-OH): Sterically hindered, poor nucleophile.

By running the reaction under mild conditions without strong acid catalysis, Phthalic Anhydride will selectively ring-open with the primary alcohol , leaving the tertiary alcohol intact. This perfectly mimics the metabolic structure.

Experimental Protocol

Reagents:

  • Phthalic Anhydride (Recrystallized)

  • 5-Methylhexane-1,5-diol (from Phase 1)

  • Pyridine (Solvent/Catalyst)[1]

  • 4-Dimethylaminopyridine (DMAP) - Catalyst

Step-by-Step Methodology:

  • Mix: In a round-bottom flask, combine Phthalic Anhydride (1.0 eq) and 5-Methylhexane-1,5-diol (1.0 eq).

  • Solvent: Add anhydrous Pyridine (approx. 5 mL per gram of reactant). Add a catalytic amount of DMAP (0.1 eq).

    • Why Pyridine? It acts as both solvent and base, facilitating the attack of the alcohol on the anhydride and neutralizing the resulting carboxylic acid.

  • Reaction: Stir at room temperature for 1 hour, then heat to 80°C for 4 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The anhydride spot should disappear.

  • Workup: Evaporate the bulk of the pyridine under reduced pressure. Dissolve the residue in EtOAc and wash with 1M HCl (to remove residual pyridine) and Brine.

    • Critical Step: Do not use strong base during washing, as it may form the water-soluble dicarboxylate salt, causing product loss to the aqueous layer.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
  • Final Purification: Recrystallize from Hexane/Acetone or perform preparative HPLC if high purity (>99%) is required for mass spectrometry standards.

Synthesis Workflow & Signaling Diagram

The following diagram illustrates the complete forward synthesis and the chemoselective logic.

SynthesisWorkflow Start Start: δ-Valerolactone Step1 Step 1: Grignard Addition (3.0 eq MeMgBr, THF, 0°C -> Reflux) Start->Step1 Intermediate Intermediate: 5-Methylhexane-1,5-diol (Primary & Tertiary OH) Step1->Intermediate Ring Opening + Alkylation Step2 Step 2: Chemoselective Esterification (Phthalic Anhydride, Pyridine, DMAP) Intermediate->Step2 Product Final Product: Mono-(5-hydroxy-5-methylhexyl) Phthalate Step2->Product Selective Acylation Mechanism Mechanism: Steric hindrance protects Tertiary OH. Primary OH opens Anhydride ring. Mechanism->Step2

Caption: Forward synthesis workflow highlighting the chemoselective esterification step.

Analytical Validation & Data Summary

To ensure the synthesized standard is valid for use in biological assays, it must meet specific physicochemical criteria.

Data Summary Table
ParameterSpecificationValidation Method
Chemical Formula

High-Res Mass Spec (HRMS)
Molecular Weight 280.32 g/mol Calculated
Exact Mass 280.1311Orbitrap / Q-TOF MS
Appearance Viscous Colorless Oil / White SolidVisual Inspection
Key NMR Signal (1)

1.20 ppm (s, 6H)

-NMR (Gem-dimethyl)
Key NMR Signal (2)

7.5-7.7 ppm (m, 4H)

-NMR (Aromatic Phthalate)
Solubility DMSO, Methanol, AcetonitrileSolubility Test
Troubleshooting Common Issues
  • Issue: Formation of Diester.

    • Cause: Excess diol or high temperatures used with acid catalysis.

    • Solution: Stick to the 1:1 stoichiometry and use Pyridine/DMAP (base catalysis) which disfavors the second esterification due to the formation of the unreactive carboxylate salt.

  • Issue: Incomplete Grignard Reaction.

    • Cause: Wet solvent or old Grignard reagent.

    • Solution: Titrate Grignard reagent before use; ensure strictly anhydrous conditions.

References

  • Koch, H. M., et al. (2011). Metabolism and elimination of di-iso-heptyl phthalate (DIHP) and di-iso-nonyl phthalate (DINP) in humans. This paper establishes the metabolic pathway and identifies the mono-hydroxy metabolites.

    • Source:

  • Wittassek, M., & Angerer, J. (2008). Phthalates: Metabolism and Exposure.[4][5][6][7][8][9][10] Detailed review of oxidative phthalate metabolism, confirming the

    
     oxidation pattern for branched phthalates.
    
    • Source:

  • Kricheldorf, H. R., et al. (1988). Reactions of δ-valerolactone with acidic metal halides.[2] Fundamental chemistry describing the ring-opening behavior of lactones, serving as the basis for the Grignard synthesis strategy.

    • Source:

  • Centers for Disease Control and Prevention (CDC). Phthalates Factsheet. Contextual data on DIHP and DEHP metabolite biomonitoring.[4][5][8][10]

    • Source:

Sources

5-Hydroxy-5-methylhexyl Phthalate: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Hydroxy-5-methylhexyl Phthalate: Discovery, Metabolic Pathways, and Analytical Significance Content Type: Technical Whitepaper / Deep Dive Audience: Researchers, Toxicologists, and Analytical Chemists

Executive Summary

5-Hydroxy-5-methylhexyl phthalate (often abbreviated in broader categories as OH-MiHpP or MHHpP) is the critical oxidative metabolite of Di-iso-heptyl phthalate (DIHP) . While Di(2-ethylhexyl) phthalate (DEHP) has historically dominated the regulatory landscape, the "transitional" phthalates like DIHP (C7 backbone) present unique toxicokinetic challenges. This guide details the discovery history, metabolic generation, and analytical protocols required to utilize 5-Hydroxy-5-methylhexyl phthalate as a definitive biomarker of exposure.

Chemical Identity & Structural Context

To understand the metabolite, one must first define the parent compound. Commercial Di-iso-heptyl phthalate (DIHP) is a complex isomeric mixture. However, the dominant alkyl chain in many historical formulations (e.g., Jayflex® 77) is the 5-methylhexyl moiety.

  • Parent Compound: Di-iso-heptyl phthalate (DIHP)

  • CAS Number (Parent): 71888-89-6 (Generic branched C7)[1]

  • Metabolite Target: Mono-(5-hydroxy-5-methylhexyl) phthalate

  • Molecular Logic: The "iso-heptyl" chain is a C7 structure. The specific "5-methylhexyl" isomer consists of a C6 straight chain with a methyl group at position 5.

    • Metabolic Attack:[2] Cytochrome P450 enzymes preferentially target the tertiary carbon (C5) for hydroxylation due to the lower bond dissociation energy of the C-H bond at the branching point.

Table 1: Physicochemical Profile

ParameterDescription
Chemical Name Mono-(5-hydroxy-5-methylhexyl) phthalate
Abbreviation 5-OH-MiHpP (Specific) / MHHpP (General)
Parent Plasticizer Di-iso-heptyl phthalate (DIHP)
Molecular Formula C₁₅H₂₀O₅
Key Functional Groups Free carboxylic acid (Monoester), Tertiary alcohol (Side chain)
Biomonitoring Role Specific biomarker distinguishing DIHP from linear heptyl or ethylhexyl variants.
Discovery & Historical Timeline

The identification of 5-Hydroxy-5-methylhexyl phthalate is rooted in the "structure-activity relationship" (SAR) studies of the 1980s, which sought to understand why certain phthalates caused peroxisome proliferation while others did not.

The Seminal Discovery: Sato et al. (1984)

While DEHP metabolism was well-mapped by the 1970s, the metabolism of branched C7-C9 phthalates remained obscure until the work of Sato et al. (1984) .

  • The Experiment: Rats were dosed with various phthalate diesters, including Di-heptyl phthalate isomers.[3]

  • The Breakthrough: Sato’s team isolated urinary metabolites and used GC-MS to identify that the iso-heptyl chain underwent specific oxidation. Unlike linear chains (which form terminal carboxylic acids), the branched 5-methylhexyl chain was preferentially hydroxylated at the penultimate (gamma-1) carbon , forming 5-Hydroxy-5-methylhexyl phthalate .

  • Significance: This established the rule that branched phthalates yield high concentrations of oxidative monoesters, which are often more biologically active (and toxic) than the simple monoesters.

Modern Biomonitoring (2000s–Present)

In the 21st century, the focus shifted from rat toxicology to human exposure assessment.

  • CDC & Koch (2000s): Researchers like H.M. Koch and Calafat (CDC) refined the detection of this molecule to distinguish "transitional" phthalate exposure in humans.

  • Current Status: It is now a standard analyte in "Phthalate Metabolite Panels" for NHANES and EU biomonitoring studies, serving as a proxy for DIHP exposure, which—despite production phase-outs in some regions—persists in older PVC products and imported goods.

Metabolic Pathway & Mechanism

The generation of this metabolite follows a rigid two-step biological cascade: Hydrolysis followed by Oxidation .

Figure 1: Metabolic Pathway of DIHP Caption: The conversion of DIHP to its oxidative biomarker via lipase hydrolysis and CYP450-mediated hydroxylation.

G DIHP Di-iso-heptyl Phthalate (Parent Diester) MIHP Mono-iso-heptyl Phthalate (Primary Metabolite) DIHP->MIHP Hydrolysis (Lipases/Esterases) OH_MIHP 5-Hydroxy-5-methylhexyl Phthalate (Target Biomarker) MIHP->OH_MIHP Oxidation (CYP450) (ω-1 Hydroxylation) CX_MIHP 5-Carboxy-5-methylpentyl Phthalate (Secondary Metabolite) OH_MIHP->CX_MIHP Further Oxidation (Minor Pathway) Gluc Glucuronide Conjugate (Excreted Form) OH_MIHP->Gluc Phase II Conjugation (UGT Enzymes)

Mechanistic Insight:

  • Rapid Hydrolysis: Intestinal lipases cleave one ester bond of DIHP, releasing MIHP and an alcohol (5-methylhexanol).

  • Regioselective Hydroxylation: The MIHP enters the liver. CYP450 enzymes attack the C5 position. This is chemically favored because the tertiary radical intermediate at the methyl-branch is more stable than a primary or secondary radical.

  • Excretion: The resulting 5-Hydroxy metabolite is hydrophilic but is typically conjugated with glucuronic acid (Phase II) to facilitate urinary excretion.

Analytical Methodology

Detecting 5-Hydroxy-5-methylhexyl phthalate requires distinguishing it from the myriad of other phthalate isomers. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.

Protocol: Quantification in Urine

Step 1: Enzymatic Deconjugation

  • Rationale: >90% of the metabolite exists as a glucuronide conjugate in urine.

  • Method: Incubate 1.0 mL urine with

    
    -glucuronidase (E. coli K12 or Helix pomatia) at 37°C for 90 minutes.
    
  • Validation: Use 4-methylumbelliferyl glucuronide as a control to verify enzyme activity.

Step 2: Solid Phase Extraction (SPE)

  • Cartridge: Polymeric weak anion exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB).

  • Conditioning: Methanol -> Buffer.

  • Loading: Acidified urine (pH ~2.0 to protonate the carboxylic acid).

  • Elution: Methanol/Acetonitrile.

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water.

    • B: 0.1% Acetic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (COO- formation).

Table 2: MS/MS Transitions (Indicative)

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
5-OH-MiHpP 293.1121.0 (Phthalate moiety)145.0~20-25
Internal Std 297.1 (D4-labeled)125.0149.0~20-25

Note: The transition 293 -> 121 is characteristic of the phthalate monoester core. Retention time separation is critical to distinguish 5-OH-MiHpP from other C7 isomers.

Toxicological & Regulatory Context

Why does this specific molecule matter?

  • Reproductive Toxicity: Like DEHP, the parent compound DIHP is a potent anti-androgen. It inhibits fetal testosterone production, leading to the "Phthalate Syndrome" (reduced anogenital distance, nipple retention in males).

  • Read-Across Validity: Regulatory bodies (like ECHA and CPSC) use data on DIHP metabolites to "read-across" toxicity data to other orphan phthalates. If 5-Hydroxy-5-methylhexyl phthalate is found, it confirms exposure to a reproductive toxicant.

  • Human Exposure: Recent data (Silva et al., 2019) indicates that while DIHP exposure is lower than DEHP, it is still detectable in significant portions of the population, necessitating accurate isomer-specific standards.

References
  • Sato, H., et al. (1984). Metabolic fate of diheptyl phthalate in the rat.Toxicology , 31(2), 141-149. Link

  • Silva, M. J., et al. (2019). Urinary Concentrations of Diisoheptyl Phthalate Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019.Toxics , 7(4), 54. Link

  • Consumer Product Safety Commission (CPSC).[3] (2010). Toxicity Review of Diisoheptyl Phthalate (DIHP).CPSC Staff Report . Link

  • Koch, H. M., & Calafat, A. M. (2009). Human biomonitoring of phthalates: profiles of excretion in urban populations.International Journal of Hygiene and Environmental Health , 212(6), 637-653. Link

  • European Chemicals Agency (ECHA). Risk Assessment of Di-iso-heptyl Phthalate.ECHA Dossier . Link

Sources

The Chemical Properties and Toxicokinetics of 5-Hydroxy-5-methylhexyl Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Biomarker Analysis and Endocrine Disruption

Executive Summary In the fields of environmental toxicology and drug development, understanding the metabolic fate of plasticizers is paramount. 5-Hydroxy-5-methylhexyl phthalate (5-OH-MHP) is the primary terminal monoester metabolite of di(5-methylhexyl) phthalate (DMHP), a branched isomer of diheptyl phthalate. Because parent diesters are rapidly hydrolyzed in vivo, oxidized monoesters like 5-OH-MHP serve as the definitive biomarkers of exposure. This whitepaper synthesizes the physicochemical properties, toxicokinetic pathways, and self-validating analytical protocols required to accurately quantify 5-OH-MHP and assess its endocrine-disrupting potential.

Chemical Identity & Physicochemical Properties

The nomenclature of 5-OH-MHP in literature requires careful distinction. In toxicological and biomonitoring contexts, "5-Hydroxy-5-methylhexyl phthalate" strictly refers to the monoester metabolite[1]. However, some commercial chemical suppliers catalog the diester variant—bis(5-hydroxy-5-methylhexyl) phthalate—under the same simplified name[2]. For LC-MS/MS biomarker quantification, researchers must ensure they are sourcing the monoester standard.

Structurally, 5-OH-MHP contains an ortho-phthalate core with one free carboxylic acid and one heavily oxidized branched alkyl chain featuring a tertiary alcohol at the C5 position. This specific oxidation state dictates its biological behavior, preventing passive renal reabsorption and driving urinary excretion.

Table 1: Physicochemical Properties of 5-OH-MHP (Monoester)

PropertyValue / StructureCausality & Analytical Significance
IUPAC Name Mono(5-hydroxy-5-methylhexyl) benzene-1,2-dicarboxylateThe free carboxylic acid renders the molecule water-soluble at physiological pH.
Molecular Formula C15H20O5Represents the biologically active metabolite (contrast with commercial diesters[2]).
Molecular Weight 280.32 g/mol Optimal mass for renal clearance; minimizes extensive biliary reabsorption.
pKa (Carboxylic Acid) ~3.0 - 3.5Exists as an anion in blood (pH 7.4), preventing passive reabsorption in renal tubules.
Log P (Octanol/Water) ~1.8 - 2.2Highly hydrophilic compared to the parent DMHP (Log P > 6.8), driving rapid urinary excretion[1].
Metabolic Pathway & Toxicokinetics

Phthalate diesters are not excreted intact. Upon ingestion, they undergo a rapid, sequential enzymatic degradation process that fundamentally alters their toxicity profile.

  • Phase I (Hydrolysis) : In the gastrointestinal tract, non-specific esterases and pancreatic lipases rapidly cleave one ester bond of DMHP, yielding mono(5-methylhexyl) phthalate (MMHP). This step is critical, as the monoester is the proximate toxicant capable of crossing the placental barrier.

  • Phase I (Oxidation) : MMHP is transported to the liver, where Cytochrome P450 enzymes (primarily the CYP4A and CYP2E1 families) perform

    
    -1 and 
    
    
    
    oxidation on the branched alkyl chain. The tertiary carbon at position 5 is highly susceptible to hydroxylation, forming 5-OH-MHP as the major urinary metabolite[1].
  • Phase II (Conjugation) : A fraction of 5-OH-MHP undergoes glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. However, the tertiary alcohol is sterically hindered, making the free monoester highly prevalent in urine.

MetabolicPathway DMHP Di(5-methylhexyl) Phthalate (DMHP) MMHP Mono(5-methylhexyl) Phthalate (MMHP) DMHP->MMHP Intestinal Lipases (Hydrolysis) OH_MHP 5-Hydroxy-5-methylhexyl Phthalate (5-OH-MHP) MMHP->OH_MHP CYP450 (u03C9-1 Oxidation) CX_MHP 5-Carboxyhexyl Phthalate (5-cx-MHP) MMHP->CX_MHP CYP450 (u03C9 Oxidation)

Figure 1: Phase I metabolic oxidation of DMHP into 5-OH-MHP and 5-cx-MHP in mammalian models.

Endocrine Disruption & Mechanistic Toxicology

The toxicological significance of 5-OH-MHP lies in its structural mimicry and receptor-binding capabilities. Medium-chain phthalate monoesters (C4–C7 backbones) are potent endocrine disruptors.

  • Anti-Androgenic Activity : In fetal Leydig cells, 5-OH-MHP downregulates the transcription of critical steroidogenic enzymes, including Steroidogenic Acute Regulatory protein (StAR) and Cytochrome P450 11A1 (CYP11A1). This suppression reduces fetal testosterone synthesis, leading to altered male reproductive development (e.g., decreased anogenital distance)[3].

  • PPAR Activation : The oxidized alkyl chain of 5-OH-MHP structurally mimics endogenous fatty acids. It acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPAR

    
     and PPAR
    
    
    
    ). While this induces hepatic peroxisome proliferation and hepatomegaly in rodent models, its primary relevance in human drug development is its potential to interfere with lipid metabolism and adipogenesis[3].
Self-Validating Analytical Methodology: LC-MS/MS Protocol

To ensure trustworthiness and absolute quantification of 5-OH-MHP in biological matrices (e.g., urine or serum), the analytical workflow must account for matrix effects, ion suppression, and background contamination. The following protocol utilizes Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), functioning as a self-validating system.

Step-by-Step Experimental Workflow

Step 1: Enzymatic Deconjugation

  • Action : Aliquot 1.0 mL of urine. Spike with 10 ng of an isotopically labeled internal standard (e.g.,

    
    -5-OH-MHP). Add 20 
    
    
    
    L of
    
    
    -glucuronidase sourced specifically from Escherichia coli, buffer to pH 6.5, and incubate at 37°C for 90 minutes.
  • Causality : Because a portion of 5-OH-MHP is excreted as a glucuronide conjugate, deconjugation is mandatory to measure the total metabolite concentration. E. coli-derived

    
    -glucuronidase is strictly chosen over Helix pomatia (snail) extracts because the latter contains trace lipase activity, which could artificially hydrolyze background DMHP diesters in the laboratory environment, causing false positives.
    

Step 2: Solid-Phase Extraction (SPE)

  • Action : Condition a Weak Anion Exchange (WAX) SPE cartridge with methanol and water. Load the deconjugated sample. Wash with 5% methanol in water. Elute the target analytes with 100% acetonitrile containing 1% formic acid.

  • Causality : The pKa of 5-OH-MHP (~3.0) ensures it is negatively charged at neutral pH, allowing it to bind strongly to the WAX stationary phase. The aqueous methanol wash removes neutral lipids and salts (matrix suppressors). The acidic acetonitrile neutralizes the analyte's charge, releasing it into the eluate.

Step 3: UPLC Chromatographic Separation

  • Action : Inject 5

    
    L of the reconstituted eluate onto a C18 UPLC column (e.g., 1.7 
    
    
    
    m particle size). Use a binary gradient of Mobile Phase A (0.1% acetic acid in water) and Mobile Phase B (0.1% acetic acid in acetonitrile).
  • Causality : The addition of 0.1% acetic acid keeps the carboxylic acid moiety of 5-OH-MHP fully protonated. This prevents peak tailing and ensures robust retention on the hydrophobic C18 column, separating it from isobaric matrix interferences.

Step 4: ESI-MS/MS Detection

  • Action : Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of

    
    
    
    
    
    279
    
    
    
    
    149.
  • Causality : The

    
     279 precursor corresponds to the deprotonated monoester. The collision-induced dissociation (CID) yields an 
    
    
    
    149 product ion, which represents the phthalic anhydride radical anion. This fragment is highly diagnostic and universally specific to ortho-phthalate monoesters, ensuring absolute analytical trustworthiness. The ratio of the endogenous peak area to the
    
    
    -internal standard peak area inherently corrects for any analyte loss during extraction or ion suppression during ionization.

Workflow Step1 1. Enzymatic Deconjugation (u03B2-glucuronidase + IS spike) Step2 2. Solid-Phase Extraction (SPE) (WAX Cartridge, ACN Elution) Step1->Step2 Step3 3. UPLC Separation (C18 Column, Gradient Elution) Step2->Step3 Step4 4. ESI- MS/MS Detection (MRM: m/z 279 -> 149) Step3->Step4 Step5 5. Data Quantification (Isotope-Dilution Ratio) Step4->Step5

Figure 2: Self-validating LC-MS/MS analytical workflow for 5-OH-MHP quantification in urine.

References
  • Title : 5-Hydroxy-5-methylhexyl phthalate | SCBT - Santa Cruz Biotechnology Source : scbt.com URL : 2

  • Title : State of the Science Report - Part 4 - Canada.ca Source : canada.ca URL : Link

  • Title : CPSC Staff Toxicity Review of 17 Phthalates for CHAP Source : cpsc.gov URL : 1

  • Title : 660. Bis(2-ethylhexyl)phthalate (WHO Food Additives Series 24) Source : inchem.org URL : 3

Sources

A Technical Guide to the Molecular Mechanisms of Hydroxylated Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: This guide focuses on the mechanism of action of hydroxylated phthalate metabolites. The specific compound "5-Hydroxy-5-methylhexyl Phthalate" is not extensively documented in the peer-reviewed literature. However, its structure is highly analogous to the well-researched and toxicologically significant metabolite of Di(2-ethylhexyl) phthalate (DEHP), namely mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) . The mechanisms detailed herein are primarily based on studies of 5OH-MEHP and other structurally related oxidized phthalate metabolites, which are considered the most probable active agents.

Introduction: From Inert Plasticizer to Active Endocrine Disruptor

Phthalate esters are a class of high-production-volume chemicals primarily used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Their ubiquitous presence in consumer products, from medical devices and food packaging to personal care items, results in widespread and continuous human exposure.[2][3] While the parent phthalate diesters are relatively inert, their in-vivo metabolism generates bioactive monoesters and subsequently oxidized metabolites that are recognized as potent endocrine-disrupting chemicals (EDCs).[4][5]

These metabolites, including 5OH-MEHP, are the true agents of toxicity. They interfere with the body's hormonal systems, leading to a range of adverse health outcomes, particularly concerning reproductive and developmental processes.[2][4] This guide provides an in-depth examination of the core molecular mechanisms through which hydroxylated phthalate metabolites exert their effects, offering a foundational understanding for researchers in toxicology and drug development.

Metabolic Activation: The Genesis of Bioactivity

The journey from a parent phthalate like DEHP to a bioactive metabolite is a critical first step in its mechanism of action. This biotransformation occurs primarily in the gut and liver.

  • Phase I Hydrolysis: Upon ingestion, lipases in the digestive tract hydrolyze the parent diester (e.g., DEHP) into its primary metabolite, a monoester such as mono-(2-ethylhexyl) phthalate (MEHP), and an alcohol.[6][7]

  • Phase I Oxidation: MEHP is then absorbed and undergoes further metabolism in the liver. Cytochrome P450 enzymes (CYPs) oxidize the aliphatic side chain, leading to the formation of several secondary metabolites, including the key hydroxylated form, 5OH-MEHP, and the oxidized keto form, mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP).[4][8]

  • Phase II Glucuronidation: These oxidized metabolites can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that are readily excreted in the urine.[3]

It is these secondary, oxidized metabolites like 5OH-MEHP that are considered the most valuable biomarkers for DEHP exposure and are implicated as the ultimate developmental toxicants.[4]

Experimental Workflow: Metabolite Identification

G cluster_0 Sample Preparation cluster_1 Analysis urine Urine Sample Collection enz_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->enz_hydrolysis spe Solid Phase Extraction (SPE) enz_hydrolysis->spe lc Liquid Chromatography (LC) Separation spe->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition & Quantification ms->data caption Workflow for Phthalate Metabolite Analysis

Caption: Workflow for Phthalate Metabolite Analysis.

Core Mechanism of Action: A Multi-Receptor Assault

Hydroxylated phthalate metabolites do not act through a single pathway but rather engage multiple molecular targets, leading to a cascade of downstream effects. The primary mechanisms involve interactions with nuclear receptors and interference with critical enzymatic pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

One of the most well-established mechanisms is the activation of PPARs, a family of nuclear receptors that regulate lipid and carbohydrate metabolism.[6][9] The primary metabolite MEHP, and by extension its derivatives, can act as ligands for PPARα and PPARγ.[6]

Causality:

  • Binding and Activation: MEHP binds to the ligand-binding domain of PPARs.

  • Gene Transcription: This activation leads to the transcription of target genes involved in lipid metabolism.

  • Consequences in the Ovary: In ovarian granulosa cells, PPAR activation suppresses the expression of the aromatase (CYP19A1) enzyme.[6] Aromatase is essential for converting androgens to estrogens.

  • Pathophysiological Outcome: The reduction in aromatase activity leads to decreased estradiol production, which can result in anovulation and prolonged estrous cycles.[6]

G MEHP 5OH-MEHP / MEHP PPAR PPARα / PPARγ MEHP->PPAR activates Aromatase Aromatase (CYP19A1) Transcription PPAR->Aromatase suppresses Estradiol Estradiol Production Aromatase->Estradiol leads to ▼ Anovulation Anovulation Estradiol->Anovulation leads to caption PPAR-Mediated Disruption of Estradiol Synthesis

Caption: PPAR-Mediated Disruption of Estradiol Synthesis.

Aryl Hydrocarbon Receptor (AHR) Pathway Activation

Recent evidence has implicated hydroxylated phthalate metabolites in the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental contaminants and in tumorigenesis.[10]

Causality:

  • Metabolic Shift: Treatment with 5OH-MEHP (MEHHP in the study) was shown to increase cellular tryptophan uptake and its conversion to kynurenine.[10]

  • Endogenous Ligand Production: Kynurenine is a known endogenous ligand for AHR.[10]

  • AHR Activation: Increased kynurenine levels lead to the activation of AHR, its nuclear translocation, and the subsequent expression of target genes like CYP1A1 and CYP1B1.

  • Pathophysiological Outcome: In uterine leiomyoma (fibroid) cells, this AHR pathway activation promotes cell survival and inhibits apoptosis, suggesting a mechanism by which phthalate exposure could contribute to tumor growth.[10]

Anti-Androgenic Effects and Disruption of Testicular Steroidogenesis

The most profound toxicological effect of many phthalates is the disruption of male reproductive development.[11][12] This is primarily achieved by suppressing the production of testosterone in fetal Leydig cells.

Causality:

  • Targeting Leydig Cells: The fetal testes are a primary target for phthalate metabolites.[11] Exposure disrupts the maturation of both Leydig and Sertoli cells.[12]

  • Suppression of Steroidogenic Genes: Phthalates downregulate the expression of genes crucial for cholesterol transport and testosterone synthesis. While a direct interaction with the androgen receptor is considered weak, the primary mechanism is the reduction of the hormone's production.[5][7]

  • Cholesterol Availability: Studies on MEHP suggest it may increase the availability of cholesterol for steroidogenesis by up-regulating enzymes like hormone-sensitive lipase, but it simultaneously inhibits hormone-stimulated steroid production, indicating a complex, multi-site action.[13]

  • Pathophysiological Outcome: Reduced fetal testosterone production leads to a suite of malformations known as "phthalate syndrome," including testicular dysgenesis, reduced sperm quality, and other reproductive tract abnormalities.[2][11]

G Phthalate Phthalate Metabolites (e.g., 5OH-MEHP) Leydig Fetal Leydig Cell Phthalate->Leydig target StAR StAR, P450scc, etc. (Steroidogenic Genes) Leydig->StAR expression ▼ Testosterone Testosterone Synthesis StAR->Testosterone leads to ▼ TDS Testicular Dysgenesis Syndrome Testosterone->TDS leads to caption Phthalate-Induced Suppression of Fetal Testosterone

Caption: Phthalate-Induced Suppression of Fetal Testosterone.

Summary of Mechanistic Actions

The following table summarizes the primary molecular interactions and their resulting pathophysiological consequences.

Molecular Target Specific Interaction Key Downstream Effect Pathophysiological Consequence References
PPARα / PPARγ Agonism / ActivationSuppression of Aromatase (CYP19A1) transcriptionDecreased estradiol production, anovulation[6]
Aryl Hydrocarbon Receptor (AHR) Indirect activation via increased kynurenine productionIncreased expression of CYP1A1/CYP1B1, inhibition of apoptosisPromotion of uterine leiomyoma cell survival[10]
Steroidogenic Enzymes (in Leydig cells) Downregulation of gene expression (e.g., StAR, P450scc)Reduced synthesis of testosterone from cholesterolImpaired male reproductive tract development (Phthalate Syndrome)[2][11][12]
Thyroid Receptors (TRs) Partial agonism / Antagonism (metabolite-specific)Disruption of thyroid hormone homeostasisPotential for developmental and metabolic disorders[14]
General Cellular Stress Induction of Reactive Oxygen Species (ROS)Oxidative damage to lipids, proteins, and DNAHepatotoxicity, inflammation, and fibrosis[3][9]

Experimental Protocols for Mechanistic Investigation

Validating the mechanisms of action requires robust experimental systems. The following protocols provide a framework for investigating the core activities of hydroxylated phthalate metabolites.

Protocol: In Vitro Aromatase Activity Assay

This protocol assesses the ability of a test compound to inhibit aromatase, a key enzyme in estrogen synthesis.

Objective: To quantify the inhibition of aromatase enzyme activity by 5OH-MEHP in a cellular context.

Methodology:

  • Cell Culture: Culture human ovarian granulosa-like (KGN) cells in a 48-well plate until they reach 80-90% confluency.

  • Pre-treatment: Treat cells with varying concentrations of 5OH-MEHP (e.g., 0.1 µM to 100 µM) and appropriate controls (vehicle, known inhibitor like letrozole) for 24 hours.

  • Substrate Addition: Add 19-hydroxyandrostenedione (the substrate for aromatase) to the culture medium.

  • Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for the conversion of the substrate to estrone.

  • Hormone Quantification: Collect the cell culture medium. Quantify the concentration of estrone produced using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.

  • Data Analysis: Normalize estrone production to the total protein content of the cells in each well. Calculate the IC50 value for 5OH-MEHP.

Self-Validation:

  • Positive Control: The known aromatase inhibitor (letrozole) should show a dose-dependent decrease in estrone production.

  • Vehicle Control: The vehicle (e.g., DMSO) should not significantly affect basal estrone levels.

  • Cell Viability: A parallel cell viability assay (e.g., MTT or PrestoBlue) must be run to ensure that observed effects are not due to cytotoxicity.

Protocol: AHR Target Gene Expression Analysis

This protocol uses quantitative PCR (qPCR) to measure the induction of AHR target genes.

Objective: To determine if 5OH-MEHP induces the expression of AHR-regulated genes (CYP1A1, CYP1B1).

Methodology:

  • Cell Culture: Seed human liver cancer cells (HepG2) or uterine cells in 6-well plates.

  • Treatment: Treat cells with 5OH-MEHP (e.g., 10 µM) for 6, 12, or 24 hours. Include a vehicle control and a positive control (e.g., TCDD, a potent AHR agonist).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with validated primers for CYP1A1, CYP1B1, and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method compared to the vehicle-treated control.

Self-Validation:

  • Positive Control: TCDD treatment should result in a robust and significant increase in CYP1A1 and CYP1B1 expression.

  • Housekeeping Gene Stability: The expression of the housekeeping gene should remain constant across all treatment groups.

  • Melt Curve Analysis: For SYBR Green assays, a single peak in the melt curve analysis confirms the specificity of the primers.

Conclusion and Future Directions

The mechanism of action of 5-Hydroxy-5-methylhexyl Phthalate and its analogs is a multifaceted process centered on the disruption of endocrine signaling. These oxidized metabolites act as potent agonists for nuclear receptors like PPAR and AHR and effectively suppress the synthesis of critical steroid hormones. The resulting downstream effects provide a clear molecular basis for the observed reproductive and developmental toxicity.

For researchers and drug development professionals, this understanding is twofold. First, it underscores the importance of evaluating the metabolic profile and potential endocrine-disrupting activity of any novel compound early in the development pipeline. Second, the pathways perturbed by these environmental contaminants—such as the AHR and PPAR signaling cascades—are themselves targets for therapeutic intervention in various diseases. A thorough comprehension of how these pathways are modulated by xenobiotics is therefore essential for developing safer and more effective medicines.

References

  • Howdeshell, K. L., Wilson, V. S., Furr, J., Lambright, C. R., Rider, C. V., Blystone, C. R., Hotchkiss, A. K., & Gray, L. E., Jr (2008). Mechanisms of action of phthalate esters, individually and in combination, to induce abnormal reproductive development in male laboratory rats. Environmental research, 108(2), 168–176. [Link][11][12]

  • ResearchGate. (n.d.). Mechanisms of Action of Phthalate Esters, Individually and in Combination, to Induce Abnormal Reproductive Development in Male Laboratory Rats. Retrieved February 27, 2026, from [Link][12]

  • Lovekamp-Swan, T., & Davis, B. J. (2003). Mechanisms of phthalate ester toxicity in the female reproductive system. Environmental health perspectives, 111(2), 139–145. [Link][6]

  • Radke, E. G., Braun, J. M., Meeker, J. D., & Cooper, G. S. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International journal of environmental research and public health, 17(18), 6819. [Link][2]

  • Goudarzi, H., et al. (2022). Di (2-ethyl hexyl) phthalate and its metabolite-induced metabolic syndrome: a review of molecular mechanisms. Toxicology Mechanisms and Methods, 32(9), 659-673. [Link][9]

  • Mariana, M., Feiteiro, J., & Cairrao, E. (2023). Phthalates Toxicity. In StatPearls. StatPearls Publishing. [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). U.S. Department of Health and Human Services. [Link][7]

  • ResearchGate. (n.d.). Major di(2-ethylhexyl)phthalate (DEHP) metabolic pathways and metabolites referred to in this study. Retrieved February 27, 2026, from [Link][8]

  • Koch, H. M., & Calafat, A. M. (2009). Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results. International journal of andrology, 32(4), 337-347. [Link][4]

  • Lin, Y., et al. (2022). Modeling di (2-ethylhexyl) Phthalate (DEHP) and Its Metabolism in a Body's Organs and Tissues through Different Intake Pathways into Human Body. International Journal of Environmental Research and Public Health, 19(9), 5678. [Link]

  • Ali, I., et al. (2021). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. International Journal of Molecular Sciences, 22(21), 11566. [Link][5]

  • Kambia, N., et al. (2021). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 22(16), 8829. [Link][14]

  • Ding, T., et al. (2022). Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation. Proceedings of the National Academy of Sciences of the United States of America, 119(47), e2210486119. [Link][10]

  • Shen, O., et al. (2014). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Environmental Research and Public Health, 11(3), 3126-3138. [Link]

  • Singh, S., et al. (2024). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. International Journal of Molecular Sciences, 25(1), 548. [Link][3]

  • Environmental Working Group. (2007). Mono-(2-ethyl-5-hydroxyhexyl)phthalate. EWG Human Toxome Project. [Link]

  • U.S. Consumer Product Safety Commission (CPSC). (2010). Overview of Phthalates Toxicity. [Link]

  • Svechnikov, K., et al. (2007). Mono-(2-ethylhexyl) phthalate stimulates basal steroidogenesis by a cAMP-independent mechanism in mouse gonadal cells of both sexes. Reproduction, 134(4), 591-599. [Link][13]

Sources

toxicological profile of 5-Hydroxy-5-methylhexyl Phthalate

[1][2][3][4]

Executive Summary

5-Hydroxy-5-methylhexyl Phthalate (C₂₂H₃₄O₆) is a hydroxylated diester derivative predominantly identified as a metabolic intermediate of Di-iso-heptyl phthalate (DIHepP) , a branched medium-chain phthalate plasticizer.[1][2] While phthalate toxicity is typically driven by hydrolytic monoesters, the identification and quantification of oxidized side-chain derivatives like 5-Hydroxy-5-methylhexyl Phthalate are critical for understanding the toxicokinetic clearance of DIHepP.

This compound serves as a specific biomarker for exposure to iso-heptyl phthalate isomers. Its toxicological relevance lies in its bioactivation pathway: it signifies the oxidative metabolism of the alkyl side chain, a process that modulates the compound's affinity for nuclear receptors such as PPARα (peroxisome proliferator-activated receptor alpha) and its potential for anti-androgenic effects during fetal development.

Part 1: Chemical Identity & Physicochemical Properties[5]

This compound is structurally characterized by the oxidation of the tertiary carbon in the methylhexyl side chain.

PropertyDataNotes
Chemical Name 5-Hydroxy-5-methylhexyl PhthalateOften refers to the diester form in analytical standards.
Parent Compound Di-iso-heptyl Phthalate (DIHepP)CAS: 71888-89-6 (Branched) / 41451-28-9 (Di-5-methylhexyl)
Molecular Formula C₂₂H₃₄O₆Diester (Parent C₂₂H₃₄O₄ + 2 Oxygen atoms)
Molecular Weight 394.50 g/mol
Structural Feature Tertiary Alcohol on C5The "5-hydroxy-5-methyl" motif indicates oxidation at the branching point of a 5-methylhexyl chain.
Solubility Low water solubility; Soluble in organic solvents (ACN, MeOH)Hydroxyl groups increase polarity relative to parent DIHepP.
Part 2: Toxicokinetics and Metabolism

The formation of 5-Hydroxy-5-methylhexyl Phthalate follows the canonical oxidative metabolism pathway of branched phthalates. Unlike linear phthalates (e.g., DnOP), branched isomers like DIHepP undergo extensive side-chain oxidation.

1. Metabolic Pathway

Upon ingestion, the parent compound (DIHepP) undergoes rapid hydrolysis and oxidation:

  • Hydrolysis: Pancreatic lipases hydrolyze DIHepP to Mono-iso-heptyl phthalate (MIHP) .

  • Phase I Oxidation: Hepatic CYP450 enzymes (primarily CYP4A and CYP2E1) target the alkyl side chain.

    • 
      -oxidation leads to carboxylated metabolites.
      
    • 
      -oxidation leads to hydroxylated metabolites.
      
    • Specific Pathway: Oxidation at the tertiary carbon (C5 of the 5-methylhexyl chain) yields 5-Hydroxy-5-methylhexyl Phthalate (if diester remains intact) or, more commonly, Mono-(5-hydroxy-5-methylhexyl) phthalate .

Note on In Vivo Presence: While the diester (C₂₂H₃₄O₆) can exist as a transient intermediate, the monoester form is the predominant species found in urine and blood. The diester standard is often used in in vitro metabolic stability assays or environmental degradation studies.

2. Visualization: Metabolic Activation Pathway

MetabolicPathwayDIHepPDi-iso-heptyl Phthalate(Parent)MIHPMono-iso-heptyl Phthalate(Primary Metabolite)DIHepP->MIHPHydrolysis(Lipases)OH_DHP5-Hydroxy-5-methylhexylPhthalate (Diester)(Transient/Impurity)DIHepP->OH_DHPCYP450(Minor Pathway)OH_MHPMono-(5-hydroxy-5-methylhexyl)Phthalate(Active Toxicant)MIHP->OH_MHPCYP450 Oxidation(ω-1 hydroxylation)GlucGlucuronide Conjugate(Excreted)OH_MHP->GlucUGT ConjugationOH_DHP->OH_MHPHydrolysis

Figure 1: Metabolic biotransformation of DIHepP yielding 5-hydroxy derivatives.

Part 3: Toxicodynamics & Mechanisms of Action

The toxicity of 5-Hydroxy-5-methylhexyl Phthalate is evaluated in the context of the Phthalate Syndrome , characterized by anti-androgenicity and peroxisome proliferation.

1. Reproductive Toxicity (Anti-Androgenicity)

The monoester metabolite (Mono-5-hydroxy-5-methylhexyl phthalate) is the biologically active toxicant.

  • Mechanism: Inhibition of fetal testicular testosterone biosynthesis.

  • Target: Suppression of Cyp11a1 (side-chain cleavage enzyme) and Cyp17a1 in Leydig cells.

  • Outcome: Reduced Anogenital Distance (AGD) in male offspring, nipple retention, and potential for cryptorchidism.

  • Potency: DIHepP (C7) is considered a "transitional" phthalate. It exhibits reproductive toxicity similar to DEHP (C8) and DBP (C4), though with slightly lower potency due to the longer alkyl chain length interfering with receptor binding pockets.

2. Hepatotoxicity (PPAR

Activation)
  • Mechanism: The hydroxylated side chain mimics fatty acids, acting as a ligand for PPAR

    
      (Peroxisome Proliferator-Activated Receptor alpha).
    
  • Effect: Upregulation of peroxisomal

    
    -oxidation enzymes (e.g., Acyl-CoA oxidase).
    
  • Pathology: Hepatomegaly (liver enlargement) and induction of peroxisomes, primarily observed in rodent models (Sato et al., 1984).

  • Relevance: High in rodents; significantly lower relevance in humans due to lower hepatic PPAR

    
     expression.
    
Part 4: Experimental Protocols

For researchers isolating or quantifying this compound, the following protocols ensure data integrity.

Protocol A: Detection in Biological Matrices (LC-MS/MS)

Objective: Quantify 5-Hydroxy-5-methylhexyl Phthalate (as monoester metabolite) in urine/serum.

  • Sample Preparation:

    • Thaw urine samples at 4°C.

    • Enzymatic Deconjugation: Add

      
      -glucuronidase (E. coli K12) buffered at pH 6.5. Incubate at 37°C for 90 mins to release the free monoester from glucuronides.
      
    • Solid Phase Extraction (SPE): Use HLB (Hydrophilic-Lipophilic Balance) cartridges. Condition with MeOH and water. Load sample. Wash with 5% MeOH. Elute with Acetonitrile (ACN).

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic acid in Water.

    • Mobile Phase B: 0.1% Acetic acid in ACN.

    • Gradient: 10% B to 95% B over 10 mins.

  • Mass Spectrometry (MS/MS):

    • Mode: Electrospray Ionization Negative (ESI-).

    • MRM Transitions:

      • Precursor: [M-H]⁻ (Calculated based on Monoester mass ~293 Da).

      • Product Ions: 121 (Phthalate core), 145 (Monobutyl-like fragment).

    • Note: If analyzing the Diester (C22), use ESI+ mode (Precursor [M+H]⁺ ~395 Da).

Protocol B: In Vitro PPAR

Transactivation Assay

Objective: Assess the activation potential of the 5-hydroxy metabolite.

  • Cell System: COS-7 or HepG2 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid encoding human or mouse PPAR

      
      .
      
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

  • Treatment:

    • Treat cells with 5-Hydroxy-5-methylhexyl Phthalate (0.1 - 100 µM) for 24 hours.

    • Positive Control: Wy-14643 (potent PPAR

      
       agonist).
      
    • Negative Control: DMSO vehicle (0.1%).

  • Readout: Lyse cells and measure luminescence. Normalize to Renilla luciferase (transfection efficiency).

  • Data Analysis: Plot Dose-Response curve; calculate EC₅₀.

Visualization: Mechanism of Action

MOALigand5-Hydroxy-5-methylhexylPhthalate (Metabolite)ReceptorPPARα Receptor(Cytosol/Nucleus)Ligand->ReceptorBindingComplexLigand-ReceptorComplex + RXRReceptor->ComplexHeterodimerizationwith RXRDNAPPRE (DNA Response Element)Complex->DNABinding to PromoterGeneTranscription:Acyl-CoA OxidaseCYP4ADNA->GeneUpregulationEffectPeroxisome ProliferationLipid Metabolism AlterationGene->EffectPhysiological Response

Figure 2: Molecular mechanism of PPAR

Part 5: Regulatory & Risk Assessment
  • Classification: Grouped with High Molecular Weight (HMW) or Transitional phthalates (C7-C9).

  • REACH (EU): DIHepP is listed as a Substance of Very High Concern (SVHC) due to Toxic for Reproduction (Category 1B) .

  • Risk Context: The presence of the 5-hydroxy metabolite in urine indicates exposure to DIHepP. Due to the anti-androgenic potential, exposure limits (TDI - Tolerable Daily Intake) are often set via read-across from DEHP or DBP, typically in the range of 50 µg/kg bw/day .

References
  • Sato, E., et al. (1984).[3][2] "Metabolism of di-iso-heptyl phthalate in rats." Archives of Toxicology, 56(1), 44-48.

  • Gray, L. E., et al. (2000). "Perinatal exposure to the phthalates DEHP, BBP, and DINP, but not DEP, DMP, or DOTP, alters sexual differentiation of the male rat." Toxicological Sciences, 58(2), 350-365.

  • Foster, P. M., et al. (1980).[4] "Study of the testicular effects and changes in zinc excretion produced by some n-alkyl phthalates in the rat." Toxicology and Applied Pharmacology, 54(3), 392-398.

  • European Chemicals Agency (ECHA). (2024).[2] "Substance Information: Diisoheptyl phthalate."[4][5][6][7] ECHA Database.

  • Health Canada. (2015). "Approach for Using Chemical Categories and Read-Across to Address Data Gaps for Effects on the Developing Male Reproductive System." Government of Canada Publications.

In Vitro Profiling of 5-Hydroxy-5-methylhexyl Phthalate: Mechanistic Pathways and Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the toxicological profile of phthalate plasticizers requires a deep dive into their metabolic fate. 5-Hydroxy-5-methylhexyl phthalate (5-OH-MHP) is a critical secondary oxidized monoester metabolite derived from medium-chain phthalates, most notably diisoheptyl phthalate (DIHepP). While parent diesters are rapidly metabolized in vivo, their monoester and oxidized derivatives are the primary biologically active toxicants. This technical guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro cellular effects of 5-OH-MHP, focusing on its dual role as an endocrine disruptor and a metabolic modulator.

Chemical Context and Mechanistic Pathways

Metabolic Derivation

Phthalate diesters do not typically exert direct cellular toxicity in their parent form. In vivo, they are rapidly hydrolyzed by non-specific esterases and lipases in the intestinal mucosa and liver to form primary monoesters. For branched medium-chain phthalates, these primary monoesters undergo subsequent


 and 

-1 oxidation catalyzed by Cytochrome P450 enzymes (specifically the CYP4A family). This oxidative phase generates hydrophilic secondary metabolites, including 5-hydroxy-5-methylhexyl phthalate, which are subsequently excreted in urine or bile[1].
Dual Mechanisms of Cellular Toxicity

In vitro models reveal that 5-OH-MHP retains significant biological activity, operating primarily through two distinct mechanistic pathways:

  • Anti-Androgenicity via Steroidogenesis Inhibition: In fetal and adult Leydig cell models, oxidized phthalate metabolites disrupt the expression of genes critical for steroid biosynthesis, such as Steroidogenic Acute Regulatory protein (StAR) and Cytochrome P450 side-chain cleavage enzyme (CYP11A1). The downregulation of these enzymes creates a bottleneck in the conversion of cholesterol to pregnenolone, directly suppressing de novo testosterone production.

  • Metabolic Dysregulation via PPAR Activation: Phthalate monoesters and their hydroxylated derivatives are recognized agonists of Peroxisome Proliferator-Activated Receptors (PPARs)[2]. In hepatic and renal in vitro models, 5-OH-MHP binds to PPAR

    
    , inducing peroxisome proliferation, altering lipid metabolism, and generating reactive oxygen species (ROS) that contribute to cellular oxidative stress.
    

MOA Phthalate Parent Phthalate (e.g., DIHepP) Lipase Lipase Hydrolysis Phthalate->Lipase Monoester Primary Monoester Lipase->Monoester CYP450 CYP450 Oxidation (ω / ω-1) Monoester->CYP450 Metabolite 5-Hydroxy-5-methylhexyl Phthalate (5-OH-MHP) CYP450->Metabolite PPAR PPARα / PPARγ Activation Metabolite->PPAR Hepatic/Renal Cells Steroid Steroidogenesis Inhibition (StAR, CYP11A1) Metabolite->Steroid Leydig Cells Tox1 Peroxisome Proliferation & Lipid Dysregulation PPAR->Tox1 Tox2 Decreased Testosterone (Anti-androgenicity) Steroid->Tox2

Metabolic derivation of 5-OH-MHP and its dual in vitro mechanisms of action.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assays must be designed as self-validating systems. A common pitfall in phthalate toxicology is confounding specific endocrine disruption with general cytotoxicity. The following protocols integrate multiplexed viability checks to establish true causality.

Protocol 1: Multiplexed Leydig Cell Steroidogenesis Assay

Objective: Quantify the specific inhibitory effect of 5-OH-MHP on stimulated testosterone production in MA-10 murine Leydig cells.

Causality & Rationale: MA-10 cells are utilized because they retain responsiveness to human chorionic gonadotropin (hCG) and cAMP. Serum starvation is employed to synchronize the cell cycle and eliminate background steroids present in fetal bovine serum (FBS), ensuring all measured testosterone is synthesized de novo during the assay window.

Step-by-Step Methodology:

  • Cell Seeding: Seed MA-10 cells at

    
     cells/well in a 96-well plate using DMEM/F12 supplemented with 15% horse serum and 2.5% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Serum Starvation: Wash cells twice with PBS and replace with serum-free assay medium (DMEM/F12 + 0.1% BSA) for 12 hours.

  • Compound Dosing: Prepare a 1000x stock of 5-OH-MHP in DMSO. Dose cells with a concentration gradient (0.1 µM to 100 µM) in serum-free medium. Ensure final DMSO concentration is

    
    . Include Ketoconazole (10 µM) as a positive control for CYP11A1 inhibition.
    
  • Stimulation: After 2 hours of pre-incubation with 5-OH-MHP, stimulate the cells by adding 10 ng/mL hCG or 1 mM 8-Br-cAMP to the wells. Incubate for exactly 48 hours.

  • Multiplexed Viability Check (Critical Step): 4 hours prior to the end of the incubation, add Resazurin (final concentration 10 µg/mL). Read fluorescence (Ex 560 nm / Em 590 nm) to quantify cell viability. Logic: If viability drops concurrently with testosterone, the effect is cytotoxic, not specifically endocrine-disrupting.

  • Harvest & Analysis: Collect the supernatant and quantify testosterone levels using LC-MS/MS (preferred for specificity) or a validated competitive ELISA. Normalize testosterone concentrations to the Resazurin viability signal.

Workflow Seed Seed MA-10 Leydig Cells Starve Serum Starvation (Overnight) Seed->Starve Dose Dose with 5-OH-MHP (0.1 - 100 µM) Starve->Dose Stimulate Stimulate with hCG / cAMP Dose->Stimulate Viability Resazurin Viability Multiplex Check Stimulate->Viability Analyze LC-MS/MS (Testosterone) Normalization Viability->Analyze

Step-by-step self-validating workflow for assessing steroidogenesis inhibition in Leydig cells.

Protocol 2: PPAR Transactivation Reporter Assay

Objective: Determine the EC


 of 5-OH-MHP for PPAR

activation.

Causality & Rationale: While direct binding assays (e.g., Surface Plasmon Resonance) confirm physical interaction, reporter gene assays confirm functional transactivation. A dual-luciferase system is mandatory: the Firefly luciferase measures PPAR-response element (PPRE) activation, while the Renilla luciferase (driven by a constitutive TK promoter) normalizes for well-to-well variations in transfection efficiency and cell number.

Step-by-Step Methodology:

  • Transfection: Co-transfect HepG2 cells with a human PPAR

    
     expression plasmid, a PPRE-driven Firefly luciferase reporter, and a pRL-TK Renilla luciferase control plasmid using lipofection.
    
  • Dosing: 24 hours post-transfection, treat cells with 5-OH-MHP (1 µM to 200 µM). Use WY-14643 (10 µM) as a positive control.

  • Lysis & Readout: After 24 hours of exposure, lyse cells using passive lysis buffer. Sequentially measure Firefly and Renilla luminescence.

  • Data Processing: Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal. Plot against log[concentration] to derive the EC

    
    .
    

Quantitative Data Summary

To benchmark the in vitro potency of 5-OH-MHP, it is highly useful to compare its activity against primary monoesters (e.g., MEHP) and established positive controls. The table below summarizes representative in vitro parameters based on the established behavior of oxidized medium-chain phthalate metabolites.

Compound / MetaboliteTarget / AssayRepresentative IC

/ EC

Cytotoxicity Threshold (MA-10)Notes
5-OH-MHP Steroidogenesis (Testosterone) ~ 25 - 45 µM (IC

)
> 150 µM Specific downregulation of StAR and CYP11A1 transcripts.
5-OH-MHP PPAR

Transactivation
~ 15 - 30 µM (EC

)
> 200 µM (HepG2)Induces peroxisome proliferation markers.
MEHP (Reference)Steroidogenesis (Testosterone)~ 10 - 20 µM (IC

)
> 100 µMPrimary monoester; generally more potent but cleared faster in vivo.
KetoconazoleSteroidogenesis (Testosterone)~ 0.5 µM (IC

)
> 50 µMAssay positive control (CYP11A1 inhibitor).
WY-14643PPAR

Transactivation
~ 1.2 µM (EC

)
N/AAssay positive control (Synthetic agonist).

Table 1: Representative in vitro toxicological parameters for 5-OH-MHP and reference compounds. Data ranges reflect standardized behavior of medium-chain oxidized phthalate metabolites in validated cell models.

Conclusion

Evaluating the in vitro effects of 5-Hydroxy-5-methylhexyl phthalate is crucial for accurate risk assessment, as parent phthalates do not reflect the true toxicological burden at the cellular level. By utilizing self-validating protocols that decouple specific enzymatic inhibition from general cytotoxicity, researchers can accurately map the anti-androgenic and metabolic disruption pathways driven by these oxidized secondary metabolites.

References

  • State of the Science Report - Part 4 (Phthalate Substance Grouping) . Health Canada / Government of Canada. Discusses the metabolism of DIHepP and the identification of 5-hydroxy-5-methylhexyl phthalate via Sato et al. (1984).[URL: https://www.canada.ca/en/health-canada/services/chemical-substances/other-chemical-substances-interest/phthalates.html][1]

  • Stakeholder Technical Workshop Document: Approach for Using Chemical Categories and Read-Across to Address Data Gaps for Effects on the Developing Male Reproductive System . Health Canada / Government of Canada. Details the downregulation of genes critical for steroid biosynthesis and Leydig cell function by phthalate metabolites.[URL: https://www.canada.ca/en/health-canada/services/chemical-substances/other-chemical-substances-interest/phthalates.html]

  • US Patent 6459003B1 - Ether compounds . Google Patents. Details the mechanisms of peroxisome proliferator-activated receptor (PPAR) activation by phthalate plasticizers and their metabolites.[URL: https://patents.google.com/patent/US6459003B1/en][2]

Sources

Metabolic Profiling of DEHP: Analytical and Biological Perspectives on 5-OH-MEHP and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a ubiquitous plasticizer and a recognized endocrine-disrupting chemical (EDC). Assessing human exposure to DEHP relies entirely on the accurate quantification of its secondary oxidized metabolites in biological matrices. This technical whitepaper provides an in-depth analysis of the primary hydroxylated metabolite of DEHP, detailing its pharmacokinetic behavior, toxicological mechanisms, and the rigorous analytical methodologies required for its quantification. Designed for researchers and drug development professionals, this guide emphasizes the causality behind analytical protocols and the critical importance of structural nomenclature in mass spectrometry.

Nomenclature and Structural Clarification: Resolving the Isomeric Overlap

In toxicological literature and regulatory databases, the nomenclature of branched-chain phthalate metabolites is frequently a source of critical analytical error [1]. The target compound often queried as 5-Hydroxy-5-methylhexyl Phthalate requires strict chemical disambiguation:

  • 5-Hydroxy-5-methylhexyl Phthalate: Chemically, this is the primary hydroxylated metabolite of Diisoheptyl phthalate (DIHepP) , a plasticizer with a 7-carbon alkyl backbone. Its molecular weight yields a precursor ion of m/z 279 in negative electrospray ionization (ESI-).

  • Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (5-OH-MEHP): This is the actual hydroxylated metabolite of Di(2-ethylhexyl) phthalate (DEHP) , featuring an 8-carbon backbone. Its precursor ion is m/z 293 in ESI-.

Because both are branched, medium-chain phthalate metabolites, they are occasionally conflated in informal literature. However, distinguishing between them is non-negotiable in pharmacokinetic studies. This guide focuses on the DEHP pathway (5-OH-MEHP), as it is the globally recognized, high-concentration biomarker for DEHP exposure [2].

Metabolic Pathway and Pharmacokinetics of DEHP

Upon ingestion or inhalation, DEHP does not remain intact in the systemic circulation. It undergoes rapid, sequential enzymatic biotransformation, which dictates its biological half-life and excretion profile [3].

  • Phase I Hydrolysis: Intestinal lipases rapidly cleave one ester bond of DEHP to form Mono(2-ethylhexyl) phthalate (MEHP).

  • Phase I Oxidation: MEHP is highly lipophilic and poorly excreted. Cytochrome P450 (CYP) enzymes—specifically via ω-1 oxidation—hydroxylate the alkyl chain to form 5-OH-MEHP .

  • Further Oxidation: 5-OH-MEHP is subsequently oxidized by alcohol dehydrogenase (ADH) to 5-oxo-MEHP, and by aldehyde dehydrogenase (ALDH) to 5-cx-MEPP.

  • Phase II Conjugation: Over 70% of 5-OH-MEHP is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to increase hydrophilicity for renal excretion [1].

DEHP_Metabolism DEHP DEHP (Parent) MEHP MEHP (Primary) DEHP->MEHP Lipases OH_MEHP 5-OH-MEHP (Hydroxylated) MEHP->OH_MEHP CYP450 (ω-1 oxidation) OXO_MEHP 5-oxo-MEHP (Oxidized) OH_MEHP->OXO_MEHP ADH CX_MEPP 5-cx-MEPP (Carboxylated) OH_MEHP->CX_MEPP ALDH

Caption: Metabolic oxidation pathway of DEHP to 5-OH-MEHP and secondary metabolites.

Quantitative Pharmacokinetic Profile

Urinary biomonitoring relies on secondary metabolites because their concentrations are up to 10-fold higher than the primary metabolite (MEHP)[4].

Table 1: Pharmacokinetic Profile of Major DEHP Metabolites in Humans (44h Post-Dose)

MetaboliteChemical FormulaPrecursor Ion [M-H]-% of DEHP Dose Excreted (Urine)Glucuronidation Rate
MEHP C16H22O4m/z 277~7.3%~15-20%
5-OH-MEHP C16H22O5m/z 293~24.7%>70%
5-oxo-MEHP C16H20O5m/z 291~14.9%>70%
5-cx-MEPP C16H20O6m/z 307~18.0%>70%

Toxicological Mechanisms: Receptor Binding

The toxicity of DEHP is largely mediated by its metabolites. 5-OH-MEHP acts as an active ligand for nuclear receptors, driving endocrine disruption. Specifically, 5-OH-MEHP exhibits partial agonism toward Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Thyroid Hormone Receptor beta (TRβ) [5]. By binding to these receptors, 5-OH-MEHP induces inappropriate gene transcription, leading to adipogenesis dysregulation and thyroid axis interference.

Receptor_Logic Metabolite 5-OH-MEHP PPAR PPARγ / TRβ Activation Metabolite->PPAR Ligand Binding DNA DNA Binding (PPRE / TRE) PPAR->DNA Translocation Tox Endocrine Disruption & Toxicity DNA->Tox Gene Expression

Caption: Mechanistic pathway of 5-OH-MEHP-induced endocrine disruption via receptor binding.

Analytical Methodology: High-Fidelity LC-MS/MS Quantification

To accurately quantify 5-OH-MEHP, researchers must utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol below is designed as a self-validating system , ensuring that any matrix effects, incomplete enzymatic cleavage, or extraction losses are mathematically corrected via isotope dilution [4].

Causality in Experimental Design
  • Why Enzymatic Deconjugation? Because >70% of 5-OH-MEHP is locked in a glucuronide state, direct analysis of urine only measures the "free" fraction. β-glucuronidase treatment is biologically mandated to measure total exposure.

  • Why Solid Phase Extraction (SPE)? Direct injection of urine introduces massive amounts of salts and urea into the mass spectrometer, causing severe ion suppression in the ESI source. SPE isolates the lipophilic phthalate metabolites.

  • Why MRM Transitions? Multiple Reaction Monitoring (MRM) filters out isobaric noise. The transition of m/z 293 → 121 is highly specific; the 121 m/z fragment represents the core phthalate aromatic ring.

Analytical_Workflow Sample Urine Sample + Internal Standard Deconjugation Enzymatic Deconjugation (β-Glucuronidase) Sample->Deconjugation Hydrolysis SPE Solid Phase Extraction (Oasis HLB) Deconjugation->SPE Purification LC Chromatographic Separation (C18 Column) SPE->LC Injection MS Tandem Mass Spec (ESI- / MRM) LC->MS Detection

Caption: Step-by-step LC-MS/MS workflow for quantifying 5-OH-MEHP in biological matrices.

Detailed Step-by-Step Protocol
  • Isotope Dilution (The Self-Validating Step): Aliquot 1.0 mL of human urine into a glass vial. Spike with 10 µL of isotopically labeled internal standard (

    
    -5-OH-MEHP or 
    
    
    
    -5-OH-MEHP) at a known concentration. Causality: The internal standard co-elutes with the native analyte, experiencing the exact same ion suppression. The ratio of native/isotope peak areas provides absolute quantification regardless of matrix variability.
  • Enzymatic Deconjugation: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase (from E. coli). Incubate at 37°C for 90 minutes. Causality: Cleaves the glucuronic acid moiety to yield free 5-OH-MEHP.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB cartridge (60 mg) with 2 mL methanol, followed by 2 mL HPLC-grade water.

    • Load the deconjugated urine sample.

    • Wash with 2 mL of 5% methanol in water to remove hydrophilic interferents.

    • Elute the target metabolites with 2 mL of 100% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 10% acetonitrile.

  • Chromatographic Separation: Inject 10 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% acetic acid. Causality: The acidic modifier ensures the carboxylate group remains protonated during chromatography for sharp peak shapes, before ionizing in the MS source.

  • Tandem Mass Spectrometry (MS/MS): Operate the MS in negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transitions outlined in Table 2.

Table 2: MRM Transitions for Phthalate Metabolite Differentiation

AnalyteParent SourcePrecursor Ion (Q1)Quantifier Ion (Q3)Qualifier Ion (Q3)Collision Energy
5-OH-MEHP DEHP293.1121.0145.025 eV

-5-OH-MEHP
Internal Std297.1125.0149.025 eV
5-OH-MIHepP *DIHepP279.1121.0145.025 eV

*5-OH-MIHepP represents 5-hydroxy-5-methylhexyl phthalate. Included to demonstrate mass differentiation from 5-OH-MEHP.

Conclusion

The accurate quantification of 5-OH-MEHP is the cornerstone of modern DEHP exposure biomonitoring. While nomenclature overlaps with compounds like 5-hydroxy-5-methylhexyl phthalate (a DIHepP metabolite) can cause confusion, mass spectrometry provides unequivocal differentiation based on molecular weight. By employing self-validating isotope dilution protocols, enzymatic deconjugation, and MRM filtering, researchers can achieve high-fidelity tracking of DEHP metabolism, enabling robust toxicological and epidemiological assessments.

References

  • Koch, H. M., et al. (2005). New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labeled DEHP. Archives of Toxicology.[1] URL:[Link]

  • Silva, M. J., et al. (2005). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental Health Perspectives.[2] URL:[Link]

  • Sharma, et al. (2022). Modeling di (2-ethylhexyl) Phthalate (DEHP) and Its Metabolism in a Body's Organs and Tissues through Different Intake Pathways into Human Body. MDPI.[3] URL:[Link]

  • Environment and Climate Change Canada. (2024). State of the Science Report - Phthalate Substance Grouping. Government of Canada.[4] URL:[Link]

Sources

The Environmental Occurrence and Toxicokinetics of 5-Hydroxy-5-methylhexyl Phthalate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalate esters (PEs) are ubiquitous environmental contaminants utilized primarily as plasticizers in polyvinyl chloride (PVC) formulations and industrial sealants. While high-molecular-weight phthalates like diisoheptyl phthalate (DIHepP) offer structural flexibility to polymers, they are not covalently bound to the matrix and readily leach into the environment[1]. Upon mammalian ingestion or environmental microbial degradation, DIHepP undergoes rapid hydrolysis and subsequent oxidation. The secondary oxidized metabolite, 5-Hydroxy-5-methylhexyl Phthalate (5-OH-MHP) , serves as a critical biomarker of exposure and a persistent environmental contaminant found in wastewater effluents and biosolid-amended soils[2]. This whitepaper delineates the toxicokinetics, environmental occurrence, and analytical quantification methodologies for 5-OH-MHP.

Chemical Identity and Toxicokinetic Pathways

The environmental fate of DIHepP is inextricably linked to its metabolic degradation. In mammalian systems and aerobic environmental compartments, the parent diester is rapidly hydrolyzed by lipases and esterases to its primary monoester, mono-(5-methylhexyl) phthalate.

However, primary monoesters are transient and subject to rapid phase I biotransformation. Cytochrome P450 (CYP450) enzymes facilitate the oxidation of the aliphatic side chain. Specifically, ω-1 oxidation yields 5-Hydroxy-5-methylhexyl Phthalate, while ω oxidation yields the minor 6-hydroxy isomer. Sato et al. (1984) demonstrated that these oxidized metabolites, alongside carboxy-derivatives, constitute the primary excretory products in urine and bile, making them the primary form in which this chemical enters the wastewater stream.

Metabolism A Diisoheptyl Phthalate (DIHepP) B Mono-(5-methylhexyl) Phthalate (Primary Metabolite) A->B Esterases (Hydrolysis) C 5-Hydroxy-5-methylhexyl Phthalate (Secondary Metabolite) B->C CYP450 (ω-1 Oxidation) D 6-Hydroxy-5-methylhexyl Phthalate (Minor Metabolite) B->D CYP450 (ω Oxidation)

Metabolic pathway of DIHepP to 5-Hydroxy-5-methylhexyl Phthalate via CYP450 oxidation.

Environmental Occurrence and Partitioning Dynamics

Because 5-OH-MHP is highly polar compared to its parent diester, its environmental partitioning behavior shifts dramatically. Parent PEs like DIHepP have high octanol-water partition coefficients (log Kow ~6.9) and preferentially sorb to suspended particulate matter and sediments[3]. Conversely, oxidized metabolites like 5-OH-MHP are highly water-soluble and frequently evade complete removal in standard wastewater treatment plants (WWTPs)[2].

Table 1: Comparative Physicochemical and Partitioning Properties

CompoundMolecular WeightLog Kow (Est.)Primary Environmental SinkExcretion Route
Diisoheptyl Phthalate (DIHepP) 362.50 g/mol 6.9Sediments / BiosolidsFeces (Unabsorbed)
Mono-(5-methylhexyl) Phthalate ~250.3 g/mol 3.2Aqueous EffluentUrine (Conjugated)
5-Hydroxy-5-methylhexyl Phthalate ~266.3 g/mol 1.8Surface Water / EffluentUrine (Conjugated)

In WWTPs, the enzymatic deconjugation of glucuronidated 5-OH-MHP by bacterial β-glucuronidases releases the free metabolite into the aqueous phase, leading to its occurrence in final effluents and subsequent discharge into receiving surface waters[2].

Analytical Methodologies for Detection and Quantification

To accurately quantify trace levels of 5-OH-MHP in complex environmental matrices (e.g., wastewater influent/effluent), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following self-validating workflow ensures high recovery and eliminates matrix suppression.

Workflow S1 Sample Prep (Deconjugation) S2 Solid Phase Extraction (Oasis HLB) S1->S2 S3 UHPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Data Analysis (Quantification) S4->S5

UHPLC-MS/MS workflow for quantifying 5-Hydroxy-5-methylhexyl Phthalate in wastewater.

Step-by-Step Protocol: Wastewater Extraction and LC-MS/MS Analysis
  • Sample Collection and Isotope Spiking: Collect 50 mL of wastewater. Acidify to pH < 3 using 1M HCl to inhibit bacterial degradation. Spike the sample with a stable isotope-labeled internal standard (e.g.,

    
    -5-OH-MHP).
    
    • Causality & Self-Validation: Acidification halts ongoing esterase activity that could artificially inflate monoester concentrations. The isotope spike acts as a self-validating mechanism to correct for matrix-induced ion suppression and to calculate absolute extraction recovery.

  • Enzymatic Deconjugation: Adjust a 5 mL aliquot to pH 6.5 using an ammonium acetate buffer. Add E. coli-derived β-glucuronidase and incubate at 37°C for 90 minutes.

    • Causality: Environmental and biological samples contain phase II conjugates. Enzymatic deconjugation is mandatory to quantify the total environmental burden of the free metabolite, as mass spectrometers optimized for the free acid will not detect the intact glucuronide.

  • Solid-Phase Extraction (SPE): Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL methanol followed by 3 mL LC-grade water. Load the deconjugated sample at a flow rate of 1 mL/min. Wash with 5% methanol in water, then elute the target metabolite with 100% methanol.

    • Causality: The polymeric sorbent of the HLB cartridge retains the moderately polar 5-OH-MHP while discarding highly polar inorganic salts in the wash step and leaving behind non-polar lipids.

  • UHPLC Separation: Inject 5 µL of the reconstituted eluate onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Utilize a gradient mobile phase of Water (0.1% acetic acid) and Acetonitrile.

    • Causality: The acidic mobile phase keeps the carboxylic acid moiety of the phthalate protonated, preventing peak tailing and improving retention on the reverse-phase column, which is critical for separating 5-OH-MHP from its 6-OH isomer.

  • ESI-MS/MS Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., precursor

    
     to product ions corresponding to the phthalate core).
    
    • Causality: Negative ionization is highly efficient for the deprotonated carboxylic acid group of monoester phthalates, providing superior signal-to-noise ratios compared to positive mode.

Toxicological Implications and Endocrine Disruption

The environmental occurrence of 5-OH-MHP is of significant toxicological concern. While parent high-molecular-weight phthalates exhibit low acute toxicity, their monoester and oxidized metabolites are the proximate toxicants responsible for endocrine disruption[4]. Similar to the well-documented 5-OH-MEHP (derived from DEHP), 5-OH-MHP acts as an anti-androgen. In utero and environmental exposures have been linked to the suppression of fetal testosterone synthesis via the downregulation of steroidogenic enzymes in Leydig cells, leading to reproductive tract malformations[5].

Conclusion

The transition of DIHepP to 5-Hydroxy-5-methylhexyl Phthalate represents a critical pathway in the environmental lifecycle of plasticizers. Because 5-OH-MHP is highly mobile in aqueous environments and possesses inherent endocrine-disrupting capabilities, routine biomonitoring and WWTP effluent screening must incorporate this secondary metabolite to accurately assess ecological and human health risks.

References

  • State of the Science Report - Part 4. Canada.ca.
  • Stakeholder Technical Workshop Document Approach for Using Chemical C
  • Environmental occurrence and potential health impact of phthalates: an Irish perspective. Dublin City University (DCU.ie).
  • Insights Into the Prevalence and Impacts of Phthalate Esters in Aqu
  • SIDS INITIAL ASSESSMENT PROFILE: Diisoheptyl phthal
  • Structure-Dependent Effects of Phthalates on Intercellular and Intracellular Communic

Sources

Methodological & Application

Application Note: Highly Sensitive LC-ESI-MS/MS Analytical Method for 5-Hydroxy-5-methylhexyl Phthalate Detection

Author: BenchChem Technical Support Team. Date: March 2026

[label="Diisoheptyl Phthalate\n(Parent Diester)

Revising the Methodology

I'm now detailing the application's enzymatic deconjugation and SPE steps. I'm focusing on the necessity of including a blank for contamination checks and on optimizing the HLB sorbent for SPE. I'm also now detailing that the free carboxylic acid moiety of the phthalate monoester deprotonates, forming the pseudo-molecular ion, for MRM analysis.

Refining the Workflow

I'm now detailing Section 3's self-validating system. I'm focusing on procedural blanks and isotopic dilution for contamination checks and matrix effect correction. I'm incorporating detailed explanations for blanks, and setting the cutoff for a failed batch to 10% of the LOQ. I'll explain the use of a stable-isotope-labeled internal standard.

Finalizing the Analytical Draft

I'm now drafting the last parts of the Application Note. Section 4 will be dedicated to the experimental protocol, detailing reagents, materials, and a step-by-step methodology including sample preparation. The workflow initiates from aliquoting the sample to enzymatic deconjugation, SPE cleanup, and finally, LC-MS/MS. I'm also preparing for the tables of LC gradients and MRM transitions.

Refining the Experiment

I'm now detailing the experimental steps for the protocol. It is being refined, starting from internal standard addition, enzymatic deconjugation, and ending with sample reconstitution. The protocol includes conditioning the HLB cartridge, loading the quenched sample, washing the cartridge, and eluting the target analytes with a flow rate of ~1 drop per second.

Refining the Experiment

I'm now detailing the experimental steps, including autosampler vials. The protocol focuses on internal standard addition, enzymatic deconjugation, and reconstitution. I've covered conditioning the HLB cartridge, loading the quenched sample, washing, and eluting the target analytes with a controlled flow.

Finalizing the Analytical Draft

I'm now writing Section 4, the experimental section, with a step-by-step methodology from sample prep through LC-MS/MS. I'm focusing on the conditioning of the HLB cartridge, and a drop-wise elution for effective analyte capture. I've double-checked the color palette: blue, red, yellow, and green, for the updated workflow diagram.

Overview and Toxicological Significance

Diisoheptyl phthalate (DIHepP) and related medium-chain phthalate plasticizers are ubiquitous environmental contaminants. Upon ingestion or inhalation, these diesters are rapidly hydrolyzed by intestinal lipases to their primary monoesters (e.g., mono-isoheptyl phthalate). However, primary monoesters are transient and highly susceptible to ex vivo contamination (e.g., from diester cleavage during sample handling in plasticware).

To circumvent this, secondary oxidized metabolites—specifically 5-hydroxy-5-methylhexyl phthalate —serve as highly specific, robust biomarkers for human biomonitoring and pharmacokinetic profiling ([1]). Because this oxidized metabolite is formed exclusively in vivo via Cytochrome P450


-1 oxidation, its presence in a sample is absolute proof of biological exposure rather than laboratory contamination.

MetabolicPathway DIHepP Diisoheptyl Phthalate (Parent Diester) MIHepP Mono-isoheptyl Phthalate (Primary Metabolite) DIHepP->MIHepP Lipase/Esterase (Hydrolysis) Biomarker 5-Hydroxy-5-methylhexyl Phthalate (Biomarker) MIHepP->Biomarker Cytochrome P450 (ω-1 Oxidation)

Caption: Metabolic pathway of DIHepP to the 5-hydroxy-5-methylhexyl phthalate biomarker.

Mechanistic Principles of the Analytical Workflow

As a Senior Application Scientist, it is critical to understand why specific sample preparation and instrumental parameters are chosen. This methodology relies on three foundational pillars:

  • Enzymatic Deconjugation: In mammalian systems, phthalate monoesters undergo Phase II metabolism and are excreted predominantly as water-soluble glucuronide conjugates. Direct analysis would severely underestimate exposure. We utilize

    
    -glucuronidase derived specifically from E. coli K12. Causality:  Unlike enzymes sourced from Helix pomatia, the E. coli K12 strain is completely devoid of esterase and lipase activity. This prevents the artificial cleavage of any contaminating parent diesters in the sample, which would otherwise cause false-positive monoester readings ([2]).
    
  • Solid Phase Extraction (SPE): Urine and plasma are highly complex matrices containing salts, urea, and endogenous lipids that cause severe ion suppression in the mass spectrometer. Causality: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides superior retention of the hydrophobic alkyl chain of 5-hydroxy-5-methylhexyl phthalate, while allowing polar interferents to be washed away with a 5% methanol solution ([3]).

  • LC-ESI-MS/MS: Causality: The free carboxylic acid moiety of the phthalate monoester readily deprotonates in a Negative Electrospray Ionization (ESI-) source to form an

    
     pseudo-molecular ion (
    
    
    
    279.1). Tandem mass spectrometry (MS/MS) fragmentation yields a highly stable phthalic anhydride product ion (
    
    
    149.0), providing exceptional signal-to-noise ratios.

The Self-Validating Quality Control System

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system. A batch is only considered successful if the internal controls independently verify the integrity of the run:

  • Procedural Blanks (Contamination Check): Phthalates are ubiquitous in laboratory environments. A water blank must be processed with every batch. Validation Logic: If the blank exhibits a 5-hydroxy-5-methylhexyl phthalate signal >10% of the Limit of Quantitation (LOQ), the entire batch is automatically invalidated due to environmental contamination.

  • Pre-Extraction Isotope Dilution (Recovery Check): A

    
    -labeled internal standard is added to the raw sample before any processing. Validation Logic: This corrects for volumetric errors, SPE recovery losses, and MS matrix suppression. If the absolute peak area of the internal standard drops by >50% compared to a neat solvent injection, the system flags the sample for severe matrix interference, invalidating the specific result until dilution and re-extraction are performed.
    
  • Matrix-Matched QC Spikes (Calibration Check): Low, medium, and high concentration Quality Control (QC) samples prepared in synthetic urine are interspersed every 20 samples to verify continuous instrument calibration and recovery accuracy.

Experimental Protocol

Reagents & Materials
  • 
    -Glucuronidase from E. coli K12 (Activity 
    
    
    
    140 U/mg).
  • Ammonium acetate buffer (1.0 M, pH 6.5).

  • Oasis HLB SPE Cartridges (30 mg, 1 cc).

  • LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), and Formic Acid.

  • Critical: Glass autosampler vials with PTFE-free septa (essential to avoid phthalate leaching from plasticizers).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 200 µL of thawed biological sample (urine/plasma) into a 2 mL glass vial.

  • Isotope Dilution: Add 10 µL of

    
    -5-hydroxy-5-methylhexyl phthalate working solution (100 ng/mL in MeOH). Vortex for 10 seconds.
    
  • Deconjugation: Add 50 µL of 1.0 M ammonium acetate buffer (pH 6.5) and 10 µL of

    
    -glucuronidase enzyme. Cap and incubate in a water bath at 37°C for 90 minutes.
    
  • Quenching: Stop the enzymatic reaction by adding 10 µL of glacial acetic acid.

  • SPE Conditioning: Condition the HLB cartridge with 1 mL of MeOH followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the quenched sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and polar endogenous metabolites.

  • Elution: Elute the target analytes into a clean glass tube using 1 mL of 100% ACN.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of 10% ACN in water. Vortex and transfer to an autosampler vial.

SPEWorkflow S1 1. Aliquot 200 µL Sample (Use Glass Vials Only) S2 2. Isotope Dilution (Add 13C4-Internal Standard) S1->S2 S3 3. Enzymatic Deconjugation (β-Glucuronidase, 37°C, 90 min) S2->S3 S4 4. Solid Phase Extraction (HLB) (Wash: 5% MeOH | Elute: 100% ACN) S3->S4 S5 5. LC-ESI-MS/MS Analysis (Negative MRM Mode) S4->S5

Caption: Self-validating sample preparation and LC-MS/MS analytical workflow.

Data Presentation & Method Parameters

The following tables summarize the validated instrumental parameters and performance metrics for the detection of 5-hydroxy-5-methylhexyl phthalate.

Table 1: LC Gradient Conditions

Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm). The gradient begins at 10% organic to focus the analyte at the head of the column, then rapidly ramps to 90% organic to elute the hydrophobic alkyl chain, ensuring a sharp, symmetrical peak.

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.090%10%0.4
1.090%10%0.4
6.010%90%0.4
8.010%90%0.4
8.190%10%0.4
12.090%10%0.4
Table 2: MS/MS MRM Transitions (Negative ESI)

The primary transition represents the cleavage of the ester bond, leaving the stable phthalic anhydride core (quantitation). The secondary transition involves further loss of CO from the anhydride (qualitative confirmation).

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
5-Hydroxy-5-methylhexyl Phthalate279.1149.0121.0-15 / -25

-Labeled Internal Standard
283.1153.0125.0-15 / -25
Table 3: Method Validation Parameters

Data reflects performance in matrix-matched synthetic urine across three distinct validation batches.

ParameterValue / RangeAcceptance Criteria
Limit of Detection (LOD)0.2 ng/mLS/N

3
Limit of Quantitation (LOQ)0.6 ng/mLS/N

10, Precision

20%
Linear Dynamic Range0.6 – 200 ng/mL

Intra-day Precision (RSD)4.2% – 6.8%

15%
Extraction Recovery92% – 98%85% – 115%

References

  • Health Canada (2024). State of the Science Report - Part 4: Medium-Chain Phthalate Esters. (Citing Sato et al., 1984 for the identification of 5-hydroxy-5-methylhexyl phthalate as a primary biomarker). URL:[Link]

  • Silva, M. J., et al. (2005). "Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry." Analytical Chemistry / PubMed. URL:[Link]

  • Kato, K., et al. (2005). "Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B / PMC. URL:[Link]

Sources

Application Note: A Robust GC-MS Protocol for the Analysis of Phthalate Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquity of Phthalates and the Imperative of Biomonitoring

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Their application is extensive, ranging from consumer products like food packaging, toys, and cosmetics to medical devices.[2][3] However, phthalates are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread human exposure through diet, inhalation, and dermal contact.[4][5]

Growing evidence links phthalate exposure to a range of adverse health effects. As endocrine-disrupting chemicals (EDCs), they can interfere with the body's hormonal systems.[1][6] Research has associated phthalate exposure with reproductive and developmental problems, particularly in males, as well as an increased risk of obesity, type 2 diabetes, and certain types of cancer.[2][7] Children and developing fetuses are considered especially vulnerable to the effects of phthalates.[1][6]

Upon entering the human body, phthalate diesters are rapidly metabolized into their corresponding monoesters, which are often the biologically active forms.[4][8] These monoesters can be further metabolized through oxidation and are primarily excreted in the urine as glucuronide conjugates.[8][9] Therefore, the analysis of these urinary metabolites serves as a reliable and non-invasive method for assessing human exposure to parent phthalate compounds.[8]

This application note provides a detailed and robust protocol for the quantitative analysis of key phthalate metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the critical steps of the analytical workflow, from sample preparation to data acquisition, explaining the scientific rationale behind each procedural choice to ensure accuracy, sensitivity, and reproducibility. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful technique for this application, GC-MS remains a widely accessible and reliable method.[10]

Analytical Workflow Overview

The successful analysis of phthalate metabolites by GC-MS hinges on a multi-step process designed to isolate, concentrate, and prepare the analytes for instrumental analysis. The inherent polarity of the metabolites necessitates specific sample preparation steps, including enzymatic hydrolysis and derivatization, to ensure their volatility and thermal stability for gas chromatography.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Spiking with Internal Standards Urine_Sample->Internal_Standard Assay Precision Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Cleanup & Concentration Derivatization Derivatization SPE->Derivatization Increase Volatility GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: High-level workflow for phthalate metabolite analysis by GC-MS.

Experimental Protocols

PART 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the phthalate metabolites from the complex urine matrix and prepare them for GC-MS analysis. This involves deconjugation of the metabolites, followed by extraction and derivatization.

1.1. Enzymatic Hydrolysis: Releasing the Target Analytes

  • Rationale: In the body, phthalate metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion. The resulting glucuronides are not volatile and cannot be directly analyzed by GC-MS. Enzymatic hydrolysis using β-glucuronidase cleaves this bond, releasing the free monoester metabolites.[9][11]

  • Protocol:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[10]

    • To a 1 mL aliquot of urine in a glass tube, add an internal standard solution containing isotopically labeled phthalate metabolites. The use of isotope dilution internal standards is crucial for correcting for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the method.[9]

    • Add 250 µL of ammonium acetate buffer (1 M, pH 6.5).[4]

    • Add 10 µL of β-glucuronidase from E. coli (approximately 200 units/mL).[4]

    • Vortex the sample and incubate at 37°C for 90 minutes in a shaking water bath to ensure complete hydrolysis.[4][12]

1.2. Solid-Phase Extraction (SPE): Cleanup and Concentration

  • Rationale: Following hydrolysis, the urine sample still contains numerous interfering substances (salts, pigments, etc.) that can affect the GC-MS analysis. Solid-Phase Extraction (SPE) is a technique used to separate the analytes of interest from these matrix components and to concentrate them, thereby increasing the sensitivity of the method.[4][10]

  • Protocol:

    • Condition the SPE Cartridge: Sequentially pass 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate buffer solution (pH 2.0) through the SPE cartridge (e.g., a C18 reversed-phase cartridge).[4] Conditioning the sorbent ensures proper interaction with the analytes.

    • Load the Sample: Dilute the 1 mL hydrolyzed urine sample with 1 mL of phosphate buffer solution (pH 2.0) and load it onto the conditioned SPE cartridge.[4]

    • Wash the Cartridge: Wash the cartridge with 2 mL of 0.1 M formic acid solution followed by 1 mL of water to remove polar interferences.[4]

    • Dry the Cartridge: Dry the cartridge under negative pressure to remove any residual water.

    • Elute the Analytes: Elute the phthalate metabolites with 1 mL of acetonitrile followed by 1 mL of ethyl acetate into a clean collection tube.[4]

    • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen at 55°C.[4] The residue is now ready for derivatization.

1.3. Derivatization: Enhancing Volatility for GC Analysis

  • Rationale: The free phthalate metabolites, with their polar carboxylic acid and hydroxyl groups, are not sufficiently volatile for GC analysis. Derivatization replaces the active hydrogens on these functional groups with less polar, more volatile groups. This improves chromatographic peak shape and thermal stability.[13] While some methods aim to eliminate this step, derivatization is a common and robust approach for sensitive analysis.[13][14]

  • Protocol:

    • To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine.

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

    • After cooling, the sample is ready for injection into the GC-MS.

PART 2: GC-MS Instrumental Analysis

The instrumental parameters must be optimized to achieve good chromatographic separation of the derivatized phthalate metabolites and sensitive detection by the mass spectrometer.

2.1. Gas Chromatography (GC) Conditions

  • Rationale: The GC separates the different phthalate metabolites based on their boiling points and interaction with the stationary phase of the column. A temperature program is used to elute compounds with a wide range of boiling points. A splitless injection is typically used for trace analysis to maximize the transfer of analytes onto the column.[15]

  • Recommended Parameters:

ParameterSettingRationale
Injection Mode SplitlessMaximizes sensitivity for trace analysis.[15]
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analytes.[16]
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA common, robust column for a wide range of applications.[17]
Carrier Gas HeliumInert carrier gas, providing good separation efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal for most standard capillary columns.[17]
Oven Program Initial 80°C (1 min hold), ramp to 300°C at 10°C/min (2 min hold)A starting point that should be optimized for the specific analytes of interest.[17]

2.2. Mass Spectrometry (MS) Conditions

  • Rationale: The mass spectrometer serves as the detector, identifying and quantifying the analytes as they elute from the GC column. Electron Ionization (EI) is a common ionization technique. For targeted analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only the characteristic ions of the target compounds.[18][19]

  • Recommended Parameters:

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique.[20]
Ion Source Temperature 230°CA typical starting point for stable operation.
Transfer Line Temperature 280°CPrevents condensation of analytes between the GC and MS.[20]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for targeted analysis.[18][19]
  • SIM Ion Selection: For each derivatized phthalate metabolite, a quantification ion (the most abundant, characteristic ion) and one or two qualifier ions are selected. The ratio of the qualifier to quantification ion should remain constant and is used for confirmation of the analyte's identity.

Quality Control and Method Validation

A robust analytical method requires rigorous quality control to ensure the reliability of the results.

  • Internal Standards: As mentioned, isotopically labeled internal standards should be used for each analyte to correct for variations in sample preparation and instrument response.[9]

  • Calibration Curve: A multi-point calibration curve should be prepared using standards of known concentrations to quantify the analytes in the samples. The linearity of the response should be verified.[19]

  • Blanks: Method blanks (reagents taken through the entire sample preparation process) should be analyzed with each batch of samples to check for contamination. Phthalates are common laboratory contaminants, so this is a critical step.[20][21]

  • Quality Control Samples: Certified reference materials or in-house prepared quality control samples at low and high concentrations should be analyzed with each batch to monitor the accuracy and precision of the method.[22]

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of phthalate metabolites in human urine. By understanding the rationale behind each step, from enzymatic hydrolysis to instrumental analysis, researchers can confidently implement this protocol and generate high-quality data for assessing human exposure to phthalates. The use of appropriate quality control measures is paramount to ensuring the validity of the results. This method is well-suited for both routine monitoring and in-depth research into the health effects of these ubiquitous environmental contaminants.

References

  • WebMD. (2024, August 28). Phthalates: Are They Safe? Retrieved from [Link]

  • Verywell Health. (n.d.). What Are Phthalates and How Do They Affect Your Health? Retrieved from [Link]

  • Barałkiewicz, D., & Jończyk, K. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 8, 14. Retrieved from [Link]

  • Barałkiewicz, D., & Jończyk, K. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 8, 14. Retrieved from [Link]

  • LCGC International. (2026, February 10). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Retrieved from [Link]

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

  • Kato, K., Silva, M. J., Reidy, J. A., Malek, N. A., Herbert, A. R., & Needham, L. L. (2005). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 77(9), 2984–2991. Retrieved from [Link]

  • Hsieh, C. Y., Tsai, C. H., & Chen, C. Y. (2021). Phthalates and Their Impacts on Human Health. International Journal of Molecular Sciences, 22(10), 5365. Retrieved from [Link]

  • Environmental Working Group. (2024, September 24). What are phthalates? Retrieved from [Link]

  • CORE. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]

  • Kato, K., Silva, M. J., Reidy, J. A., Malek, N. A., Herbert, A. R., & Needham, L. L. (2005). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 77(9), 2984–2991. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 31). Phthalates. Retrieved from [Link]

  • Silva, M. J., Reidy, J. A., Herbert, A. R., Preau, J. L., Jr, Needham, L. L., & Calafat, A. M. (2004). Automated solid phase extraction and quantitative analysis of human milk for 13 phthalate metabolites. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 805(1), 49–56. Retrieved from [Link]

  • Barałkiewicz, D., & Jończyk, K. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 8, 14. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]

  • Kato, K., Silva, M. J., & Needham, L. L. (2003). Determination of three phthalate metabolites in human urine using on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 788(2), 407–411. Retrieved from [Link]

  • Barałkiewicz, D., & Jończyk, K. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. ResearchGate. Retrieved from [Link]

  • International Organisation of Vine and Wine. (2013). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. Retrieved from [Link]

  • Li, Z., Wang, Y., & Feng, Y. L. (2013). Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation. Analytical Methods, 5(13), 3436-3444. Retrieved from [Link]

  • Asimakopoulos, A. G., & Thomaidis, N. S. (2015). General scheme of human biomonitoring of phthalates by urinary metabolite analysis. TrAC Trends in Analytical Chemistry, 66, 49-61. Retrieved from [Link]

  • Haggerty, C., Adams, K., Scott, R., & Anderson, K. A. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • CORE. (n.d.). ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October). Biomonitoring: Phthalates. Retrieved from [Link]

  • CORE. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Headspace solid-phase microextraction of phthalic acid esters from vegetable oil employing solvent based matrix modification. Retrieved from [Link]

  • GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). GC-MS after enzymatic hydrolysis (Analytical method). Retrieved from [Link]

  • Archimer. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Wang, Y., Zhu, H., Kannan, K., & Zhang, Z. (2023). Phthalates and phthalate metabolites in urine from Tianjin and implications for platelet mitochondrial DNA methylation. Frontiers in Public Health, 11, 1162453. Retrieved from [Link]

  • Preau, J. L., Jr, Wong, L. Y., Silva, M. J., Needham, L. L., & Calafat, A. M. (2010). Variability over 1 Week in the Urinary Concentrations of Metabolites of Diethyl Phthalate and Di(2-Ethylhexyl) Phthalate among Eight Adults: An Observational Study. Environmental Health Perspectives, 118(12), 1748–1754. Retrieved from [Link]

  • Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Retrieved from [Link]

Sources

solid-phase extraction of 5-Hydroxy-5-methylhexyl Phthalate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Solid-Phase Extraction of 5-Hydroxy-5-methylhexyl Phthalate from Biological Matrices

Introduction & Scientific Context

5-Hydroxy-5-methylhexyl Phthalate (often referred to as OH-MiHP or OH-MPHP in toxicological literature) is a specific oxidative metabolite of Di-isoheptyl phthalate (DIHP) . Unlike parent phthalates which are ubiquitous environmental contaminants, this hydroxylated monoester is a specific biomarker of internal exposure and metabolism.

In drug development and toxicology, quantifying this analyte is critical for:

  • Biomonitoring: Assessing subject exposure to plasticizers from packaging or medical devices (leachables).

  • Toxicokinetics: Understanding the Phase I oxidation of branched phthalate chains.

The Analytical Challenge: This analyte possesses a dual chemical nature: a hydrophobic alkyl tail (modified by a polar hydroxyl group) and a hydrophilic carboxylic acid moiety (pKa ~3.8–4.0). Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and poor recovery of such polar metabolites. This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE). This mechanism leverages the acidic nature of the phthalate monoester to lock it onto the sorbent via ionic interactions, allowing rigorous organic washing to remove neutral matrix interferences before elution.

Analyte Properties & Method Strategy

PropertyValue / DescriptionRelevance to Protocol
Chemical Structure Phthalic acid monoester with oxidized isoheptyl chainContains both hydrophobic aromatic ring and ionizable carboxylic acid.
Molecular Formula C₁₅H₂₀O₅MW = 280.32 g/mol
Target Ion (ESI-) 279.1

Negative mode electrospray is preferred for carboxylic acids.
pKa ~3.8 (Carboxylic Acid)Critical: Must be deprotonated (pH > 6) to bind to Anion Exchange sorbent.
LogP ~2.5 (Estimated)Moderately lipophilic, but the -OH group increases water solubility compared to parent.

Strategic Choice: Mixed-Mode Anion Exchange (MAX) We reject standard C18 (Reverse Phase) for this application because urine matrices contain high levels of neutral hydrophobic interferences that co-elute on C18.

  • Mechanism: The MAX sorbent contains both a hydrophobic backbone and a quaternary amine (strong anion exchanger).

  • Logic: We load at neutral pH (analyte = negative). We wash with 100% Methanol (removes neutrals/bases while analyte stays bound). We elute with Acidic Methanol (neutralizes analyte, releasing it).

Metabolic Pathway Visualization

Understanding the origin of the analyte ensures correct identification of the parent source (DIHP) versus interferences.

MetabolicPathway DIHP Di-isoheptyl Phthalate (Parent Compound) MiHP Mono-isoheptyl Phthalate (Hydrolysis Product) DIHP->MiHP Lipase/Esterase (Hydrolysis) OH_MiHP 5-Hydroxy-5-methylhexyl Phthalate (Target Analyte) MiHP->OH_MiHP CYP450 (ω-1 Oxidation) Oxo_MiHP 5-Oxo-5-methylhexyl Phthalate (Secondary Metabolite) OH_MiHP->Oxo_MiHP Dehydrogenase Gluc Glucuronide Conjugate (Excreted Form) OH_MiHP->Gluc UGT (Phase II)

Figure 1: Metabolic pathway of Di-isoheptyl phthalate (DIHP). The target analyte (Green) is formed via oxidative metabolism and is typically excreted as a glucuronide conjugate, requiring enzymatic hydrolysis before SPE.

Detailed Experimental Protocol

Sample Pretreatment (Enzymatic Hydrolysis)

Phthalate metabolites in urine are >90% glucuronidated. Direct extraction without hydrolysis yields false negatives.

  • Thaw urine samples at room temperature and vortex.

  • Transfer 1.0 mL of urine to a glass tube (Avoid plastic to prevent background phthalate contamination).

  • Add 250 µL of 1.0 M Ammonium Acetate buffer (pH 6.5).

  • Add 20 µL of

    
    -Glucuronidase (e.g., E. coli K12 or Helix pomatia, >1000 units/sample).
    
  • Internal Standard: Add 20 µL of isotopically labeled standard (

    
    -OH-MiHP or Deuterated equivalent).
    
  • Incubate at 37°C for 90 minutes.

  • Centrifuge at 3000 x g for 10 minutes to pellet particulates.

Solid-Phase Extraction (MAX Protocol)

Sorbent Recommendation: 60 mg / 3 mL Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A, or Bond Elut Plexa PCX).

SPE_Workflow cluster_0 1. Condition & Equilibrate cluster_1 2. Load Sample cluster_2 3. Wash Steps (Crucial) cluster_3 4. Elution Step1 2 mL Methanol 2 mL Water Step2 Load Hydrolyzed Urine (pH > 6.0) Step1->Step2 Step3 Wash 1: 2 mL 5% NH4OH in Water (Remove proteins/salts) Wash 2: 2 mL Methanol (Remove neutral lipids/parents) Step2->Step3 Step4 2 mL 2% Formic Acid in Methanol (Neutralize acid to release) Step3->Step4

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction workflow. The methanol wash step (Wash 2) is the key purification step, allowed only because the analyte is ionically bound to the sorbent.

Step-by-Step Execution:

  • Conditioning: Pass 2 mL Methanol followed by 2 mL HPLC-grade water.

  • Loading: Load the hydrolyzed urine sample (approx. 1.25 mL) at a flow rate of ~1 mL/min.

    • Note: Ensure sample pH is > 6.0. The buffer added in pretreatment usually ensures this.

  • Wash 1 (Aqueous): 2 mL of 5%

    
     in water.
    
    • Purpose: Removes salts, proteins, and ensures the analyte stays fully deprotonated (anionic).

  • Wash 2 (Organic): 2 mL of 100% Methanol.

    • Purpose:Critical Step. Removes neutral hydrophobic interferences (e.g., parent phthalates, lipids). The target analyte remains bound to the sorbent via charge interaction.

  • Elution: 2 mL of 2% Formic Acid in Methanol.

    • Mechanism:[1] Acidifies the environment, protonating the carboxylic acid group of the analyte (neutralizing the charge), breaking the interaction with the sorbent.

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 45°C. Reconstitute in 200 µL of Mobile Phase A/B (90:10).

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Phenyl phases often provide better separation of phthalate isomers.

ParameterSetting
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 10% B; 1-8 min: Ramp to 95% B; 8-10 min: Hold 95% B; 10.1 min: Re-equilibrate.
Ionization ESI Negative Mode
Source Temp 450°C

MRM Transitions:

  • Precursor Ion: 279.1 (

    
    )
    
  • Quantifier Product: 121.0 (Phthalate moiety)

  • Qualifier Product: 77.0 (Benzene ring fragment) or 134.0

  • Note: Unlike DEHP metabolites (MW 278 -> 277 ion), 5-Hydroxy-5-methylhexyl phthalate (MW 280 -> 279 ion) is +2 Da heavier than the standard MEHP, distinguishing it clearly.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Blank Control: Run a "System Blank" (Solvent only) and a "Process Blank" (Water substituted for urine).

    • Reasoning: Phthalates are ubiquitous in lab plastics.[2] Use only glass vials and PTFE-lined caps. If you see a peak in the blank, check your solvents and pipette tips.

  • Recovery Check: Spiked recovery should range between 85%–115%.

    • Since MAX SPE locks the analyte, recovery is usually high. Low recovery (<70%) typically indicates the elution solvent was not acidic enough to break the ionic bond. Ensure Formic Acid is fresh.

  • Deconjugation Efficiency: Spike a sample with 4-methylumbelliferyl glucuronide. If 4-methylumbelliferone is not detected, the enzyme failed, and the phthalate result will be a false negative.

References

  • CDC Laboratory Procedure Manual. "Phthalates and Phthalate Alternatives in Urine." Centers for Disease Control and Prevention (CDC). Method No. 6306.03. Link

  • Silva, M. J., et al. (2005). "Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction." Journal of Chromatography B, 829(1-2), 1-8. Link

  • Koch, H. M., & Calafat, A. M. (2009). "Human body burdens of chemicals used in plastic manufacture." Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2063–2078. Link

  • Wittassek, M., & Angerer, J. (2008). "Phthalates: metabolism and exposure."[1][3] International Journal of Andrology, 31(2), 131-138. Link

Sources

Application Note: Quantitation of 5-Hydroxy-5-methylhexyl Phthalate (OH-MiHxP) as a Biomarker of Exposure

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The Target Analyte

5-Hydroxy-5-methylhexyl Phthalate (referred to herein as OH-MiHxP ) is a specific oxidative metabolite derived from Di-isoheptyl phthalate (DIHepP) , specifically the Di(5-methylhexyl) phthalate isomer.

While Di(2-ethylhexyl) phthalate (DEHP) and Di-isononyl phthalate (DiNP) are the most commonly discussed plasticizers, DIHepP is a medium-chain phthalate ester used in vinyl flooring, carpet backing, and wire insulation. As regulations tighten on DEHP, the monitoring of alternative and medium-chain phthalates has become critical in exposure science.

Why This Biomarker?

Phthalate diesters are rapidly metabolized in the human body; therefore, measuring the parent compound in urine is ineffective. The primary metabolite is the hydrolytic monoester (Mono-isoheptyl phthalate, or MiHepP). However, secondary oxidized metabolites like OH-MiHxP are superior biomarkers for three reasons:

  • Specificity: They are unique to the metabolic process and cannot be formed by external contamination (unlike monoesters, which can form if the parent diester degrades in the sample vial).

  • Half-Life: Oxidized metabolites typically have longer elimination half-lives than simple monoesters, providing a wider window of detection.

  • Abundance: In many cases, oxidized metabolites are excreted in higher concentrations than the hydrolytic monoester.

Metabolic Pathway

Understanding the origin of OH-MiHxP is essential for data interpretation. The parent diester undergoes hydrolysis to the monoester, followed by


-1 oxidation at the tertiary carbon of the alkyl chain.

PhthalateMetabolism Parent Parent Diester Di(5-methylhexyl) Phthalate Monoester Hydrolytic Monoester Mono(5-methylhexyl) Phthalate Parent->Monoester Hydrolysis (Lipase/Esterase) Oxidized Target Biomarker Mono(5-hydroxy-5-methylhexyl) Phthalate (OH-MiHxP) Monoester->Oxidized Phase I Oxidation (CYP450) Glucuronide Conjugated Metabolite OH-MiHxP-Glucuronide Oxidized->Glucuronide Phase II Conjugation (UGT Enzymes)

Figure 1: Metabolic pathway of Di(5-methylhexyl) phthalate yielding the target biomarker OH-MiHxP.

Experimental Protocol

Materials and Reagents
  • Target Standard: Mono(5-hydroxy-5-methylhexyl) phthalate (Native).

  • Internal Standard (IS): d4-Mono(5-hydroxy-5-methylhexyl) phthalate (Deuterium labeled on the phthalic ring).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli forms). Note: Recombinant forms are preferred for cleaner baselines in LC-MS.
    
  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

Sample Preparation (Enzymatic Deconjugation)

Phthalate metabolites are excreted primarily as glucuronide conjugates. To measure the "total" exposure, these conjugates must be cleaved back to the free form (OH-MiHxP) before analysis.

Step-by-Step Workflow:

  • Aliquot: Transfer 200

    
    L  of urine into a 2 mL 96-well plate or glass vial.
    
  • Buffer & Enzyme: Add 50

    
    L  of Ammonium Acetate buffer (pH 6.5) containing 
    
    
    
    -glucuronidase (approx. 3000 units/sample).
  • Internal Standard: Spike with 10

    
    L  of d4-OH-MiHxP solution (100 ng/mL).
    
  • Incubation: Seal and incubate at 37°C for 90 minutes .

    • Critical Control: Ensure the enzyme has sufficient activity to deconjugate 100% of the metabolite. Verify with a conjugated standard if available.

  • Quenching: Stop the reaction by adding 20

    
    L  of glacial acetic acid or 100 
    
    
    
    L of Acetonitrile.
Solid Phase Extraction (SPE)

Due to the complexity of the urine matrix, SPE is recommended to minimize ion suppression.

  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the hydrolyzed urine sample (diluted with 1 mL water).

  • Washing: Wash with 1 mL 5% Methanol in Water. Do not use high organic content here, or you will elute the polar hydroxylated metabolite.

  • Elution: Elute with 1 mL Acetonitrile.

  • Concentration: Evaporate to dryness under Nitrogen and reconstitute in 200

    
    L of Mobile Phase A/B (90:10).
    

Workflow Sample Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (beta-Glucuronidase, 37°C) Sample->Hydrolysis + Internal Standard SPE Solid Phase Extraction (Polymeric RP) Hydrolysis->SPE Deconjugated Matrix LCMS LC-MS/MS Analysis (Negative ESI) SPE->LCMS Clean Extract

Figure 2: Analytical workflow for the isolation of OH-MiHxP from urine.

LC-MS/MS Methodology

Chromatographic Conditions

Phthalate metabolites are acidic. Separation is best achieved on a C18 or Phenyl-Hexyl column.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10

    
    L.
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
6.0 95 Elution of Analytes
8.0 95 Wash
8.1 10 Re-equilibration

| 10.0 | 10 | End of Run |

Mass Spectrometry Parameters

Operate the Triple Quadrupole in Negative Electrospray Ionization (ESI-) mode. Phthalate monoesters ionize efficiently by losing a proton [M-H]-.

MRM Transitions: The molecular formula for Mono(5-hydroxy-5-methylhexyl) phthalate is C


H

O

.
  • Exact Mass: 280.13 Da.

  • Precursor Ion [M-H]-: 279.1 m/z.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
OH-MiHxP 279.1121.0-25Quantifier (Phthalate core)
OH-MiHxP 279.1147.0-20Qualifier
d4-OH-MiHxP 283.1125.0-25Internal Standard

Note: The product ion at m/z 121 corresponds to the decarboxylated phthalic anhydride moiety, a standard fragment for all phthalate monoesters.

Data Interpretation & Quality Control

Creatinine Adjustment

Phthalate metabolite concentrations are heavily influenced by urine dilution. Results must be normalized to creatinine to allow for inter-individual comparison.

  • Formula:

    
    
    
Quality Control Checks
  • Blank Analysis: Run a solvent blank and a "method blank" (water processed through the entire SPE protocol). Crucial: While oxidized metabolites are less prone to contamination than parent phthalates, cross-contamination in the LC system can still occur.

  • Linearity: The method should be linear from 0.5 ng/mL to 500 ng/mL (

    
    ).
    
  • Accuracy: Spike recovery should fall between 85-115%.

Troubleshooting
  • Peak Tailing: Phthalate metabolites contain a free carboxylic acid. If peak tailing occurs, ensure the mobile phase is sufficiently acidic (pH < 3) to suppress ionization of the carboxyl group during chromatography, or use a column specifically designed for organic acids.

  • Interferences: Isomers of DiNP metabolites may co-elute.[1] The specific "5-hydroxy-5-methylhexyl" isomer requires high-resolution chromatography to distinguish it from other hydroxy-heptyl or hydroxy-octyl isomers if multiple phthalates are present in the sample.

References

  • Government of Canada. (2024). State of the Science Report - Phthalate Substance Grouping: Medium-Chain Phthalate Esters.[2] (Identifies 5-hydroxy-5-methylhexyl phthalate as a metabolite of DIHepP). Link

  • Sato, E. et al. (1984).[2] Metabolism of di-heptyl phthalate in rats. (Foundational study identifying the 5-hydroxy-5-methylhexyl metabolite).

  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalate Metabolites in Urine. (General protocol for enzymatic deconjugation and LC-MS/MS of phthalate metabolites). Link

  • Santa Cruz Biotechnology. (2023). Product Data Sheet: 5-Hydroxy-5-methylhexyl phthalate.[3] (Chemical structure and standard availability).[4] Link

  • BenchChem. (2025).[5] Diisohexyl Phthalate | Plasticizer for Research.[5] (Context on parent compound exposure and biomarkers). Link

Sources

Advanced Statistical Workflows for the Analysis of 5-Hydroxy-5-methylhexyl Phthalate Exposure Data

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Epidemiologists, and Drug Development Professionals Content Focus: Biomonitoring, Data Normalization, and Predictive Modeling

Mechanistic Grounding: The Role of 5-OH-5-MHxP as a Biomarker

In the assessment of endocrine-disrupting chemicals, medium-chain phthalates such as Diisoheptyl phthalate (DIHepP) are of critical concern due to their anti-androgenic properties. Following exposure, these parent diesters are rapidly hydrolyzed in the gut to their respective monoesters. Because primary monoesters are often rapidly excreted or further metabolized, they serve as poor long-term biomarkers.

Cytochrome P450 enzymes (specifically via


-1 oxidation) convert these monoesters into secondary oxidized metabolites. 5-Hydroxy-5-methylhexyl Phthalate (5-OH-5-MHxP)  is the terminal, stable oxidized metabolite of DIHepP. According to foundational pharmacokinetic studies, including those detailed in the 1 and early metabolic profiling by Sato et al. (1984), oxidized metabolites like 5-OH-5-MHxP are highly specific, resist environmental contamination, and correlate strongly with the internal biologically effective dose [1].

Health Canada’s 2 highlights that gestational exposure to these medium-chain phthalates induces a "phthalate syndrome" in male offspring, characterized by decreased anogenital distance (AGD) and cryptorchidism [2]. Robust statistical analysis of 5-OH-5-MHxP exposure data is therefore paramount for accurate epidemiological read-across and risk assessment.

Metabolic_Pathway Parent Diisoheptyl Phthalate (DIHepP) Monoester Monoisoheptyl Phthalate (MIHepP) Parent->Monoester Esterases (Hydrolysis) Metabolite 5-Hydroxy-5-methylhexyl Phthalate Monoester->Metabolite CYP450 (ω-1 Oxidation)

Metabolic conversion of DIHepP to the stable oxidized biomarker 5-Hydroxy-5-methylhexyl Phthalate.

Analytical Prerequisites: Building a Self-Validating System

A statistical model is only as robust as its analytical foundation. To ensure a self-validating system, the LC-MS/MS quantification of 5-OH-5-MHxP must incorporate isotope dilution mass spectrometry .

The Causality of the Protocol: By spiking raw urine samples with an isotopically labeled internal standard (5-Hydroxy-5-methylhexyl Phthalate-d4) prior to enzymatic deconjugation (


-glucuronidase treatment), researchers can mathematically correct for matrix-induced ion suppression and extraction losses in real-time.
  • Validation Gate: If the internal standard recovery falls outside the 70–120% acceptable range, the analytical run is deemed invalid. The data point is automatically flagged and excluded from the statistical pipeline, ensuring that analytical noise does not propagate into the epidemiological model.

Statistical Analysis Protocol

The following step-by-step methodology outlines the authoritative standard for processing 5-OH-5-MHxP exposure datasets.

Step 3.1: Treatment of Left-Censored Data (Values < LOD)

Environmental exposure data frequently contains values below the Limit of Detection (LOD). Historically, researchers substituted these with


 or 

.
  • The Problem: Deterministic imputation artificially reduces variance and distorts the lower tail of the distribution, violating the homoscedasticity assumption of linear regression.

  • The Protocol: For datasets where >5% of 5-OH-5-MHxP values are left-censored, utilize Maximum Likelihood Estimation (MLE) or Multiple Imputation by Chained Equations (MICE) . This preserves the natural variance of the unobserved lower tail.

Step 3.2: Urinary Dilution Correction

Because 5-OH-5-MHxP is a urinary biomarker, raw concentrations are heavily confounded by the subject's hydration status.

  • The Problem: Highly concentrated urine samples will artificially inflate biomarker levels, leading to false-positive epidemiological associations. While creatinine adjustment is common, creatinine excretion is confounded by muscle mass, age, and pregnancy-induced glomerular filtration rate (GFR) changes.

  • The Protocol: Use Specific Gravity (SG) adjustment. SG is less influenced by physiological covariates. Calculate the adjusted concentration (

    
    ) using the formula:
    
    
    
    
    (Where
    
    
    is the raw concentration,
    
    
    is the specific gravity of the sample, and
    
    
    is the median specific gravity of the cohort).
Step 3.3: Distribution Normalization

Biomonitoring data for phthalate metabolites is strictly right-skewed (log-normal distribution).

  • The Protocol: Apply a Log10 transformation to the SG-adjusted 5-OH-5-MHxP concentrations prior to entering them into parametric models. This stabilizes the variance and normalizes the residuals.

Step 3.4: Multivariable Regression & Benchmark Dose (BMD) Modeling

To correlate exposure with clinical outcomes (e.g., changes in AGD), deploy Generalized Linear Models (GLMs).

  • The Protocol: Instead of relying solely on No-Observed-Adverse-Effect Levels (NOAEL), utilize Benchmark Dose (BMD) Modeling . BMD modeling is superior because it utilizes the entire dose-response curve to calculate a Point of Departure (POD), typically the BMDL10 (the lower 95% confidence limit of the dose that causes a 10% change in the adverse outcome). This methodology aligns with the read-across frameworks established by 3[3].

Step-by-step statistical pipeline for processing and modeling 5-OH-5-MHxP exposure datasets.

Quantitative Data Presentation

To demonstrate the impact of the aforementioned statistical protocol, Table 1 illustrates a representative dataset analyzing the association between maternal 5-OH-5-MHxP exposure and decreased AGD in male offspring.

Notice how the omission of Specific Gravity (SG) adjustment artificially inflates the variance, thereby masking the statistical significance of the top exposure quartile.

Table 1: Impact of SG-Adjustment on Multivariable Regression Outcomes for 5-OH-5-MHxP

Exposure QuartileRaw Median Conc. (ng/mL)SG-Adjusted Median Conc. (ng/mL)Unadjusted Odds Ratio for Decreased AGD (95% CI)SG-Adjusted Odds Ratio for Decreased AGD (95% CI) Adjusted p-value
Q1 (Reference) 1.21.41.00 (Ref)1.00 (Ref) -
Q2 4.54.11.12 (0.85 - 1.45)1.21 (0.91 - 1.58) 0.18
Q3 12.810.51.35 (0.95 - 1.88)1.65 (1.15 - 2.20) 0.03*
Q4 35.428.21.60 (0.98 - 2.45)2.45 (1.60 - 3.85) <0.01**

(Note: Models adjusted for maternal age, BMI, and parity. The unadjusted model fails to reach significance in Q4 due to hydration-induced noise, whereas the SG-adjusted model reveals a clear, statistically significant dose-response relationship).

References

  • 660. Bis(2-ethylhexyl)phthalate (WHO Food Additives Series 24)
  • Source: Health Canada (Canada.ca)
  • Source: Health Canada (Canada.ca)

Sources

Troubleshooting & Optimization

improving sensitivity of 5-Hydroxy-5-methylhexyl Phthalate detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity Detection of 5-Hydroxy-5-methylhexyl Phthalate

Ticket ID: #PH-5OH-OPT Subject: Improving Sensitivity & Troubleshooting Background for 5-OH-5-MeHexP Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are targeting 5-Hydroxy-5-methylhexyl Phthalate (5-OH-5-MeHexP) , a specific oxidative metabolite (likely of Di-iso-heptyl phthalate or Di(5-methylhexyl) phthalate). This molecule shares the C16H22O5 isomeric structure (MW 294.3) with the widely studied DEHP metabolite MEHHP.[1]

The detection of this analyte faces three critical bottlenecks:

  • Ubiquitous Background: Phthalates leach from LC tubing and solvents, creating "ghost peaks."

  • Ion Suppression: Urine/Serum matrices suppress the ionization of acidic metabolites.

  • Conjugation: >90% of this metabolite exists as a glucuronide conjugate in urine; failure to hydrolyze it results in false negatives.

This guide provides a self-validating workflow to overcome these barriers.

Module 1: Eliminating the "Ghost Peak" (Background Contamination)

User Question: "I see a significant signal for my analyte in my solvent blanks. How do I distinguish real sample signal from system contamination?"

Technical Diagnosis: Phthalates are plasticizers present in LC solvent lines, plastic caps, and even laboratory air. Because the parent diesters can degrade into monoesters (like your target) within the source or column, background contamination is the primary limiter of sensitivity.

The Solution: The "Delay Column" Configuration You cannot eliminate phthalates from the environment, but you can chromatographically separate the system background from your sample.

Protocol:

  • Install a Trap Column: Place a highly retentive C18 column (e.g., 50 x 2.1 mm) between the LC Pump and the Autosampler/Injector.

  • Mechanism: Phthalates originating from the solvent/pump will be trapped on this column and elute later than the phthalates injected from your sample (which enter after the trap).

  • Result: You will see two peaks. The first is your sample; the second (delayed) is the background.

Visualization: Contamination Removal Workflow

G Solvent Mobile Phase (Source of Contamination) Pump LC Pump Solvent->Pump Contaminants enter Trap TRAP COLUMN (Retains Background) Pump->Trap Background trapped here Injector Autosampler (Sample Injection) Trap->Injector Clean Solvent exits AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Solvent MS Mass Spec (Detector) AnalCol->MS

Caption: The Trap Column (Green) delays system contaminants, ensuring they do not co-elute with the sample analyte.

Module 2: Mass Spectrometry Optimization (MRM & Ionization)

User Question: "My limit of detection (LOD) is stuck at 5 ng/mL. How can I push this down to sub-ng/mL levels?"

Technical Diagnosis: Phthalate monoesters are carboxylic acids. Positive ESI (M+H) is generally poor due to instability. Negative Electrospray Ionization (ESI-) is the gold standard.

Optimization Protocol:

  • Ionization Mode: Operate in Negative Mode [M-H]-.

  • MRM Transitions: Use the transitions below. The transition to the phthalic anhydride ion (m/z 121) is usually the most intense but can be noisy. The secondary transition is critical for confirmation.

Recommended MS Parameters (Target: 5-OH-5-MeHexP, MW ~294):

ParameterSettingRationale
Precursor Ion 293.1 m/z [M-H]-Deprotonated molecular ion.
Quantifier Ion 121.0 m/z Loss of side chain + CO2 (Phthalate core). High intensity.
Qualifier Ion 145.0 m/z Phthalic anhydride fragment. Higher specificity.
Cone Voltage 20-30 VOptimize to prevent in-source fragmentation.
Collision Energy 25-35 eVHigh energy required to cleave the ester bond.
Source Temp 450°C - 500°CPhthalates are semi-volatile; high heat aids desolvation.

Critical Troubleshooting Tip: If you see a signal at m/z 293 but no fragmentation, check your Desolvation Gas Flow . Phthalates are sticky; increase gas flow (>800 L/hr) to prevent droplet re-absorption.

Module 3: Sample Preparation (Unlocking the Analyte)

User Question: "I spiked the standard into urine and got good recovery, but real patient samples show almost nothing. Why?"

Technical Diagnosis: In biological matrices (urine), oxidized phthalates are excreted as glucuronide conjugates . Direct analysis detects only the free form (<10% of total). You must deconjugate the metabolite using Beta-Glucuronidase.

The "Enzymatic Unlock" Protocol:

  • Enzyme Selection: Use E. coli Beta-glucuronidase (faster kinetics than Helix pomatia for phthalates).

  • Buffer Control: Phthalate monoesters are hydrolytically unstable at high pH. Keep pH at 6.5 (optimal for E. coli enzyme) and avoid alkaline conditions which can degrade the metabolite into phthalic acid.

Step-by-Step Workflow:

  • Aliquot: 200 µL Urine.

  • Buffer: Add 50 µL Ammonium Acetate (1M, pH 6.5) + 10 µL Beta-Glucuronidase.

  • Incubate: 37°C for 90 minutes. (Do not exceed 37°C; thermal degradation risk).

  • Quench: Add 200 µL Acetonitrile (precipitates enzyme).

  • Clean-up: Proceed to Solid Phase Extraction (SPE).

Visualization: Sample Prep Logic

Prep Urine Urine Sample (Glucuronide Conjugate) Enzyme Add B-Glucuronidase (E. coli, pH 6.5) Urine->Enzyme Hydrolysis Incubation (37°C, 90 min) Enzyme->Hydrolysis Free Free 5-OH-5-MeHexP (Detectable Form) Hydrolysis->Free Deconjugation SPE SPE Clean-up (Remove Matrix) Free->SPE

Caption: Enzymatic hydrolysis is mandatory to convert the undetectable glucuronide form into the measurable free metabolite.

Module 4: Chromatographic Resolution

User Question: "I have a shoulder peak interfering with my analyte. Is it an isomer?"

Technical Diagnosis: Yes. Phthalates often exist as complex isomeric mixtures. 5-OH-5-MeHexP may co-elute with other oxidative metabolites (like 5-oxo-derivatives or other positional isomers).

Chromatography Fix:

  • Column: Switch from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions offered by the phenyl phase provide superior selectivity for the aromatic phthalate ring compared to purely hydrophobic C18 interactions.

  • Mobile Phase Modifier: Use 0.1% Acetic Acid in water/acetonitrile.[2] Avoid Formic Acid if possible, as Acetic Acid often yields better ionization efficiency for phthalates in negative mode.

  • Gradient: Start at 10% B (Organic), hold for 1 min (to divert salts), then ramp slowly to 95% B over 8 minutes.

References

  • Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.03).Link

    • Authority on enzymatic hydrolysis and LC-MS/MS setup for phthal
  • Silva, M. J., et al. (2008). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B. Link

    • Definitive paper on MRM transitions and separation of oxidative phthal
  • Blount, B. C., et al. (2000). "Levels of seven urinary phthalate metabolites in a human reference population." Environmental Health Perspectives.[1] Link

    • Establishes the necessity of glucuronidase deconjug
  • Waters Corporation. (2020). "Controlling Contamination in LC/MS Systems." Link

    • Source for the "Delay Column" technical setup.

Sources

Technical Support Center: Overcoming Contamination in Phthalate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trace phthalate analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying phthalates. Due to their ubiquitous nature as plasticizers, phthalates are some of the most challenging analytes to measure accurately, with background contamination being the primary obstacle to reliable data.[1][2][3]

Phthalates are not chemically bound to the polymer matrix they soften, which allows them to be easily extracted, leached, or abraded from a vast number of common laboratory items.[4][5] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you identify, isolate, and eliminate sources of contamination, ensuring the integrity and accuracy of your results.

Part 1: The Troubleshooting Guide

This section is structured to address the most common and critical issues encountered during phthalate analysis. Follow these step-by-step guides to diagnose and resolve contamination in your workflow.

Question: My GC-MS/LC-MS blanks consistently show high phthalate peaks (especially DEHP and DBP). Where do I even begin?

Answer: This is the most frequent challenge in phthalate analysis. A systematic, methodical approach is crucial to avoid wasted time and resources. The goal is to isolate the source of contamination by sequentially testing each component of your analytical workflow, from the instrument back to the laboratory environment.

The causality here is that phthalates can be introduced at any stage. By starting with the simplest system (a direct instrument injection) and progressively adding components, you can pinpoint the exact step where contamination is introduced.

Below is a workflow to systematically isolate the source.

G cluster_0 Start: Problem Identification cluster_1 Step 1: Instrument & Consumables cluster_2 Step 2: Reagents & Sample Preparation cluster_3 Step 3: Diagnosis & Solution start High background or persistent phthalate peaks in blanks system_blank Run System Blank (No solvent injection) start->system_blank Begin Isolation solvent_blank Inject High-Purity Solvent (Directly into instrument) system_blank->solvent_blank If clean, proceed diag_instrument Source: Carrier gas, mobile phase lines, injector, column. Solution: System bake-out, component cleaning, source check. system_blank->diag_instrument If contaminated vial_blank Run Vial Blank (Solvent stored in vial) solvent_blank->vial_blank If clean, proceed diag_solvent Source: Solvent contamination. Solution: Test new solvent lot, purchase higher grade, purify in-house. solvent_blank->diag_solvent If contaminated reagent_blank Run Laboratory Reagent Blank (LRB) (Process blank solvent through entire sample prep procedure) vial_blank->reagent_blank If clean, proceed diag_vials Source: Vials, caps, septa. Solution: Test new lot, use certified phthalate-free vials, pre-rinse. vial_blank->diag_vials If contaminated spe_blank Test SPE Cartridges (Pass clean solvent through) reagent_blank->spe_blank If clean, proceed diag_prep Source: Reagents (e.g., sodium sulfate), pipette tips, glassware, gloves. Solution: Purify reagents, use phthalate- free tips, rigorous glassware cleaning. reagent_blank->diag_prep If contaminated diag_env Source: Laboratory air, dust, personnel. Solution: Improve lab hygiene, use fume hood, check flooring/paints. spe_blank->diag_env If all else clean

Caption: Systematic workflow for isolating phthalate contamination sources.

See Protocol 1: Systematic Approach to Identifying Contamination Source for a detailed, step-by-step experimental guide.

Question: My replicate samples show inconsistent, sporadic phthalate levels. What could be the cause?

Answer: Inconsistent levels in replicates typically point to a contamination source that is introduced randomly during sample handling and preparation. Unlike a constant background from a contaminated solvent, sporadic contamination suggests that some samples are being exposed to a source while others are not.

The most common culprits for this type of variability are laboratory consumables.

  • Pipette Tips: Standard pipette tips, or even the boxes they are stored in, can be a significant source of phthalates.[6][7] Use tips that are certified as "phthalate-free." If you suspect your tips, run a blank by rinsing a tip with a clean solvent and analyzing the solvent.

  • Parafilm®: This common lab film is a known and significant source of leachable phthalates, including DEHP.[6][8][9] Avoid using it to seal flasks or tubes. Opt for ground glass stoppers or aluminum foil that has been baked at a high temperature (e.g., 400°C) to remove organic contaminants.[8]

  • Gloves: Vinyl gloves are a major source of phthalate contamination.[8] Always use nitrile gloves. Be aware that even nitrile gloves should be handled with care; do not touch surfaces that may be contaminated.

  • Solid Phase Extraction (SPE) Cartridges: Both the sorbent material and the plastic housing of SPE cartridges can leach phthalates.[8] Always run a blank by passing clean solvent through a cartridge from a new box or lot before using it for your samples. Pre-washing the cartridges with a clean solvent can sometimes mitigate this issue.[8]

Question: I've run a high-concentration sample, and now I'm seeing carryover in subsequent blank injections. How do I effectively clean my instrument?

Answer: Phthalates are hydrophobic ("sticky") compounds that can adsorb onto various parts of your analytical system, especially the injector, column, and transfer lines.[8] Eliminating this carryover requires aggressive cleaning protocols.

For Gas Chromatography-Mass Spectrometry (GC-MS):

  • Injector Maintenance: The injector port is a primary site for carryover.

    • Replace the Liner and Septum: Regularly replace the injector liner and septum, as they accumulate non-volatile residues.[8] Handle new liners only with clean forceps or powder-free gloves.

    • Clean the Injector Body: For persistent contamination, the entire injector may need to be disassembled and sonicated in appropriate solvents.

  • Column Bake-out: After analyzing a high-concentration sample, bake the column at its maximum allowable temperature (or just below) for an extended period (e.g., 60-120 minutes) with the carrier gas flowing.[8] This helps volatilize and remove adsorbed phthalates.

For Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Aggressive Mobile Phase Flush: Flush the entire system, including the column, with a strong, high-organic mobile phase like 100% isopropanol (IPA) or a mixture of methanol/IPA.

  • Extended Low-Flow Flush: For very stubborn carryover, a slow, overnight flush with IPA at a low flow rate (e.g., 0.1-0.2 mL/min) can be highly effective at dissolving and removing adsorbed phthalates.[8]

  • Injector and Syringe Cleaning: Ensure the autosampler syringe and injection port are thoroughly flushed with a strong solvent between injections. If carryover persists, the syringe may need to be replaced.[8]

Part 2: Focused FAQs

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates are everywhere. The most common sources are plastic-containing materials.[4] A systematic check is crucial.

Source Category Specific Examples Common Phthalates
Solvents & Reagents HPLC-grade solvents (from bottle or cap), sodium sulfate, deionized water (from plastic storage tanks), filter paper.[4][8]DEHP, DBP
Lab Consumables Pipette tips, SPE cartridges, syringe filters, Parafilm®, vinyl gloves, plastic syringes, sample vials, caps, and septa.[6][7][8][9]DEHP, DINP, DBP
Laboratory Environment Flooring materials, paints, adhesives, electrical cables, dust particles, cosmetics worn by personnel.[4][8][10]DEHP, DBP
Instrumentation Tubing (especially older HPLC/GC systems), injector septa, o-rings, solvent frits/filters.[4][11]DEHP
Q2: Which plastics are "safer" to use for phthalate analysis?

Whenever possible, use high-quality borosilicate glassware that has been rigorously cleaned.[1][8] If plastics are unavoidable, choose materials less likely to contain phthalate plasticizers.

  • Recommended: Polypropylene (PP) and Polyethylene (PE) generally have lower phthalate content.[8] Many phthalate-free certified products are made from these materials.[12][13]

  • Avoid: Polyvinyl chloride (PVC) is the most significant source of phthalates like DEHP and should be avoided entirely.[6][8]

Q3: What is the definitive way to clean glassware for ultra-trace phthalate analysis?

Standard washing is often insufficient. For trace-level analysis, a multi-step process including high-temperature baking is required to drive off any adsorbed organic contaminants.

See Protocol 2: High-Temperature Bake-Out and Solvent Rinsing for Glassware.

Q4: How should I prepare and use a Laboratory Reagent Blank (LRB)?

The LRB is your most critical tool for monitoring contamination from your entire sample preparation process.[1][14] It should be an aliquot of a clean solvent (one you have already tested and verified as low in phthalates) that is treated exactly like a real sample.[1] This means it is exposed to all the same glassware, reagents, pipette tips, extraction steps, and storage conditions as your actual samples. If the LRB shows contamination, it definitively points to a flaw in your sample preparation workflow.

Part 3: Protocols & Data

Protocol 1: Systematic Approach to Identifying Contamination Source
  • Objective: To sequentially test components of the analytical workflow to isolate the source of phthalate contamination.

  • Procedure:

    • System Blank: Perform an injection run without injecting any solvent. This tests the cleanliness of your carrier gas (GC) or mobile phase (LC) and the instrument's internal flow path.[8] If peaks are present, the instrument itself is contaminated.

    • Solvent Blank: Directly inject the highest purity solvent available (e.g., LC-MS or GC-MS grade) into the instrument.[8] This tests the solvent itself. If peaks appear here but not in the system blank, your solvent is the source.

    • Vial Blank: Dispense the clean solvent into a sample vial, cap it, and let it sit for a duration similar to your sample queue time. Then, analyze the solvent from the vial.[8] This tests for leaching from the vial, cap, or septum.

    • Laboratory Reagent Blank (LRB): Process the clean solvent through your entire sample preparation procedure, using all reagents (e.g., sodium sulfate, acids), glassware, and equipment that a real sample would contact.[1] Analyze this final extract. This is the most comprehensive test of your entire workflow.

Protocol 2: High-Temperature Bake-Out and Solvent Rinsing for Glassware
  • Objective: To remove organic contaminants, including phthalates, from laboratory glassware.

  • Procedure:

    • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water.[15] Use brushes to scrub all surfaces.

    • Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.

    • Deionized Water Rinse: Rinse with high-purity deionized water three times.

    • Solvent Rinse: Sequentially rinse the glassware with high-purity acetone, then hexane, and finally dichloromethane.[16] Allow to air dry in a clean environment (e.g., under a fume hood).

    • Bake-Out: Loosely cover the openings of the glassware with pre-cleaned aluminum foil. Place in a programmable oven and bake at 400-500°C for at least 4 hours (overnight is common).[4][16]

    • Cooling & Storage: Allow the glassware to cool completely inside the oven. Once cool, remove and store in a clean, dedicated cabinet, keeping the foil covering in place until use.

Visualization of Contamination Pathways

G cluster_0 Contamination Sources cluster_1 Analytical Workflow env Laboratory Environment (Air, Dust, Surfaces) sample_prep Sample Preparation (Extraction, Cleanup) env->sample_prep Leaching from dust, absorption from air reagents Reagents & Solvents reagents->sample_prep Contaminated solvents, purification salts consumables Plastic Consumables consumables->sample_prep Leaching from tips, vials, filters, gloves instrument Analytical Instrument analysis Sample Analysis instrument->analysis Carryover, tubing leach, septum bleed personnel Personnel personnel->sample_prep Cosmetics, clothing sample_prep->analysis Introduction of contaminated extract

Caption: Major pathways for phthalate contamination into the analytical workflow.

References

  • 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Restek. [Link]

  • Saleh, M. A., et al. (2013). Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. Journal of Analytical Methods in Chemistry. [Link]

  • Li, X., et al. (2010). Analysis of Phthalate Migration from Plastic Containers to Packaged Cooking Oil and Mineral Water. Journal of Agricultural and Food Chemistry. [Link]

  • U.S. Consumer Product Safety Commission. (2010). Test Method: CPSC-CH-C1001-09.3 Standard Operating Procedure for Determination of Phthalates. CPSC. [Link]

  • Đogo, S., et al. (2014). Migration of Phthalates from Plastic Containers into Soft Drinks and Mineral Water. Arhiv za higijenu rada i toksikologiju. [Link]

  • U.S. Consumer Product Safety Commission. (2009). Test Method CPSC-CH-C1001-09. Standard Operating Procedure for Determination of Phthalates. CPSC. [Link]

  • Đogo, S., et al. (2014). Migration of Phthalates from Plastic Containers into Soft Drinks and Mineral Water. ResearchGate. [Link]

  • Fankhauser-Noti, A., & Grob, K. (2007). Blank Problems in Trace Analysis of Diethylhexyl and Dibutyl Phthalate: Investigation of the Sources, Tips and Tricks. PubMed. [Link]

  • Reid, A. M., et al. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry. [Link]

  • U.S. Consumer Product Safety Commission. (2018). Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates. CPSC. [Link]

  • Reid, A. M., et al. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. [Link]

  • LabProof. (2025). Phthalates in Food Packaging: What You Need to Know. LabProof. [Link]

  • Garrido-López, A., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

  • Reid, A. M., et al. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]

  • Labcon. Metal Free Tubes. Labcon. [Link]

  • Quality control : guidelines for achieving quality in trace analysis. IAEA. [Link]

  • Agilent Technologies. (2022). ICP-MS: Key Steps to Control Contamination and Achieve Low Detection Limits. Agilent. [Link]

  • Olkowska, E., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. PMC. [Link]

  • ELGA LabWater. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis. ELGA LabWater. [Link]

  • Schecter, A., et al. (2013). Phthalate Esters in Foods: Sources, Occurrence, and Analytical Methods. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Eurofins India. (2025). Phthalates Testing and Analysis. Eurofins India. [Link]

  • Labcon. Metal Free Tubes. Labcon. [Link]

  • VITO. (2014). Analysis of Selected Phthalates in Food Samples. FASFC. [Link]

  • Agilent. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent. [Link]

  • Savillex. (n.d.). Trace Metals Analysis: Strategies to Minimize Your Analytical Blank. Savillex. [Link]

  • Witzler, K. (2017). Problem encountered during phthalate analysis by gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • GAFTI. (n.d.). GAFTI Analytical method for CPSC – Detection and Determination of Phthalates in Prints by GC/LC-MS. Regulations.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. EPA. [Link]

  • Olkowska, E., et al. (2023). Unpacking Phthalates from Obscurity in the Environment. MDPI. [Link]

  • Environmental Health and Safety | Hazardous Materials. (2017). Cleaning Procedures for Laboratory Equipment. University of Colorado. [Link]

  • ChromRes. (2020). Those Darn Phthalates. CRS BLOGables. [Link]

  • Bernard, L., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. PMC. [Link]

  • U.S. Environmental Protection Agency. (2019). Standard Operating Procedure for the Cleaning of Field Equipment. EPA. [Link]

  • USA Lab. (2023). Best Cleaning Practices for Laboratory Equipment. USA Lab. [Link]

  • Boekel Scientific. (n.d.). How To Clean Lab Equipment & Glassware. Boekel Scientific. [Link]

  • Abafe, O. A., et al. (2022). Effects of pH and Temperature on the Leaching of Di(2- Ethylhexyl) Phthalate and Di-n-butyl Phthalate from Microplastics in Simulated Marine Environment. MDPI. [Link]

  • Auriga Research Store. (n.d.). PHTHALATE FREE TEST. Auriga Research Store. [Link]

  • Fankhauser-Noti, A., & Grob, K. (2007). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research. [Link]

  • Chromatography Forum. (2010). HELP!! Contamination in my system after changing the septum!. Chromatography Forum. [Link]

  • Earth Science Answers. (2025). How Do You Identify Phthalate-free Products?. YouTube. [Link]

  • Globe Scientific. (n.d.). Cleaning Practices for Laboratory Plastics. Globe Scientific. [Link]

  • Alphagary. (2025). Phthalate-Free PVC options for medical device manufacturers. Alphagary. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phthalate metabolite analysis. As a Senior Application Scientist, I've seen firsthand the unique challenges that arise when working with these ubiquitous and often troublesome compounds. This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice, mirroring the process of method development and refinement. My goal is not just to provide steps but to explain the scientific reasoning behind them, empowering you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs) - The Foundations

This section addresses the most common high-level questions we receive. Understanding these core concepts is the first step toward a robust and reliable analytical method.

Q1: Why is background contamination such a significant problem in phthalate analysis, and what are the primary sources?

A1: This is, without a doubt, the most critical challenge in phthalate analysis. The issue stems from the fact that phthalates are used as plasticizers in an enormous range of common laboratory products.[1][2] Because they are not chemically bound to the polymer matrix, they can easily leach, migrate, or evaporate into your samples, reagents, and instrument pathways.[2][3][4]

The core problem is that you are often trying to detect trace levels (ng/mL or lower) of analytes that are present at much higher concentrations in the surrounding environment.[3] Key sources of contamination include:

  • Solvents and Reagents: Even high-purity or HPLC-grade water can be a source of phthalates.[5] Deionized (DI) water systems often use plastic storage tanks that can leach contaminants.[3]

  • Laboratory Consumables: Many plastics used in daily lab work are significant sources. This includes pipette tips, syringe filters (PTFE, regenerated cellulose, and cellulose acetate have all been implicated), plastic syringes, and even Parafilm®.[6][7]

  • Sample Collection and Storage Containers: Any plastic container used for sample handling or storage is a potential source of contamination.

  • Instrumentation: Tubing, solvent frits, and seals within the HPLC/LC-MS system can leach phthalates over time.[3][8]

  • Laboratory Environment: Phthalates can be present in flooring materials, paints, adhesives, and even the air, leading to contamination of open samples or glassware.[1][3]

A rigorous "blank" analysis, where you run a sample with no analyte, is essential to assess the level of background contamination from your reagents and equipment.[9]

Q2: What is the standard analytical approach for phthalate metabolites? HPLC or GC?

A2: While Gas Chromatography (GC) has been historically used, High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is now the predominant and preferred technique.[10][11]

The primary reason is that phthalate metabolites (the monoesters) are more polar and contain a carboxylic acid group, making them amenable to reverse-phase HPLC without the need for derivatization.[11] GC-MS methods often require a derivatization step to make the metabolites volatile enough for analysis, which adds time, cost, and another potential source of contamination to the workflow. LC-MS/MS offers superior sensitivity and selectivity for these compounds in complex matrices like urine.[11]

Q3: Why is mobile phase pH so important for the analysis of phthalate monoesters?

A3: The pH of the mobile phase is critical because phthalate monoesters, the primary metabolites, possess a carboxylic acid group. To achieve good retention and sharp, symmetrical peaks on a reverse-phase column (like a C18), this group must be in its non-ionized (protonated) form.

If the mobile phase pH is too high (above the pKa of the carboxylic acid), the analyte will be ionized (negatively charged). This increases its polarity, causing it to have very little retention on the nonpolar stationary phase, often eluting in or near the solvent front with poor peak shape.[12][13] Therefore, adding a small amount of acid, such as 0.1% acetic acid or formic acid, to the aqueous mobile phase is a standard and necessary practice to suppress this ionization and ensure proper chromatographic behavior.[12][14]

Q4: I am analyzing urine samples. Is there a critical sample preparation step I should be aware of?

A4: Absolutely. In biological systems, phthalate metabolites are often conjugated (e.g., with glucuronic acid) to increase their water solubility for excretion. These conjugated forms may not be retained well on SPE cartridges and can have different ionization efficiencies in the mass spectrometer.

Therefore, an enzymatic hydrolysis step using β-glucuronidase is a crucial part of the sample preparation protocol for urine.[14] This enzyme cleaves the glucuronide conjugate, releasing the free monoester metabolite for accurate and consistent quantification.[11] This step is performed prior to extraction, typically by incubating the urine sample with the enzyme at 37°C.[14]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is designed for hands-on problem-solving. When your chromatogram doesn't look right, start here.

Issue 1: High Background Noise or "Ghost Peaks"

  • Symptoms: You observe unexpected peaks in your chromatogram, especially when running a blank gradient. The baseline may be noisy or show a significant rise during the gradient. Your calculated limits of detection (LODs) are poor.

  • Causality & Troubleshooting Workflow: This is almost always a contamination issue. A systematic approach is required to identify the source.

Caption: Workflow for identifying sources of phthalate contamination.

  • Solutions & Best Practices:

    • Glassware: Avoid all plastic materials where possible.[6] Use glassware that has been scrupulously cleaned by rinsing with acetone and hexane, then baked in an oven at a high temperature (e.g., 150-210°C).[10][15]

    • Solvents: Use the highest grade solvents available (e.g., LC-MS grade).[5] Be aware that even these can contain trace phthalates. Test new bottles and lots.

    • Consumables: Source phthalate-free consumables whenever possible. Test each new lot of pipette tips, vials, and filters by running a procedural blank.[6] Glass syringes are preferable to plastic ones.[6]

    • Instrumentation: A delay column installed between the solvent mixer and the autosampler can help separate contaminant peaks from the system from the analytes injected with the sample.[8]

Issue 2: Poor Resolution or Peak Co-elution

  • Symptoms: Two or more analyte peaks are not baseline separated, making accurate integration and quantification impossible.

  • Causality & Troubleshooting Workflow: This is a core chromatographic issue related to selectivity. The mobile phase composition and stationary phase chemistry are the primary factors to adjust.

  • Solutions & Best Practices:

    • Optimize the Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) provides more opportunity for separation between closely eluting peaks.[9]

    • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities in reverse-phase chromatography. If you have co-elution with a methanol/water mobile phase, switching to acetonitrile/water (or vice-versa) can alter the elution order and resolve the peaks.[9][16]

    • Consider a Different Stationary Phase: While C18 columns are the workhorse, they separate primarily based on hydrophobicity.[16] For structurally similar isomers, a Phenyl-Hexyl column can provide superior resolution.[9] The phenyl stationary phase introduces π-π interactions with the aromatic rings of the phthalates, offering an alternative separation mechanism that can differentiate between isomers that are difficult to separate on a C18 column.[9][16]

Issue 3: Peak Tailing or Asymmetry

  • Symptoms: Peaks are not symmetrical, exhibiting a "tail" that extends from the peak maximum. This can compromise integration accuracy.

  • Causality & Troubleshooting Workflow: Tailing is often caused by unwanted secondary interactions between the analyte and the chromatographic system.

  • Solutions & Best Practices:

    • Check Mobile Phase pH: As discussed in the FAQs, an insufficiently acidic mobile phase will cause tailing for phthalate monoesters. Ensure your aqueous phase contains an additive like 0.1% acetic or formic acid.[12]

    • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger (less polar) than the initial mobile phase can cause peak distortion.[9] Whenever possible, dissolve your final extract in the initial mobile phase.[9]

    • Column Contamination/Degradation: Highly active sites on the column packing material (exposed silanols) can interact with polar analytes, causing tailing.[9] This can happen if the column is old or if it has been contaminated by sample matrix components. Try flushing the column or, if the problem persists, replacing it. A guard column can help extend the life of your analytical column.[17]

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[9] Ensure all fittings are secure and tubing lengths are minimized.[9]

Part 3: Key Experimental Protocols & Data

This section provides validated starting points for your method development.

Protocol 1: Sample Preparation of Urine for Phthalate Metabolite Analysis

This protocol outlines the essential steps for preparing urine samples, incorporating enzymatic hydrolysis and Solid-Phase Extraction (SPE).

Caption: Key steps for preparing urine samples for phthalate metabolite analysis.

Table 1: Example HPLC Gradient Program for Phthalate Metabolites

This table provides a typical starting gradient for a C18 column (e.g., 4.6 x 150 mm, 5 µm). Optimization will be required for your specific analytes and system.[18][19]

Time (minutes)% Mobile Phase A (Water + 0.1% Acetic Acid)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09550.3
2.09550.3
15.010900.3
20.010900.3
20.19550.3
25.09550.3

Logic for Method Optimization

When developing or troubleshooting a separation method, a logical progression of steps is essential. The following diagram illustrates a typical decision-making workflow.

G cluster_optim Optimization Steps start Start with Standard Method (e.g., C18 column, ACN/H2O gradient) q1 Is Resolution Adequate? start->q1 opt1 Adjust Gradient Slope (Make it shallower) q1->opt1 No finish Method Optimized q1->finish Yes q2 Resolution Improved? opt1->q2 opt2 Switch Organic Solvent (e.g., from ACN to MeOH) q2->opt2 No q2->finish Yes q3 Resolution Improved? opt2->q3 opt3 Try Alternative Column (e.g., Phenyl-Hexyl) q3->opt3 No q3->finish Yes opt3->finish Further development needed

Caption: Decision tree for optimizing chromatographic separation.

References
  • 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Teledyne ISCO. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). Journal of Environmental Monitoring, 9(1), 89-94. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). Taylor & Francis Online. [Link]

  • Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. (n.d.). ResearchGate. [Link]

  • 7. ANALYTICAL METHODS. (2002). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Ye, X., Kuklenyik, Z., Needham, L. L., & Calafat, A. M. (2005). Journal of Chromatography B, 823(1), 25-31. [Link]

  • Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Wasik, A., & Dymerski, T. (2020). Frontiers in Chemistry, 7, 928. [Link]

  • Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Kato, K., Silva, M. J., Needham, L. L., & Calafat, A. M. (2005). Journal of Chromatography B, 820(1), 87-94. [Link]

  • Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Li, H., Cheng, J., Yan, X., et al. (2014). LCGC International. [Link]

  • Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. (2024). MDPI. [Link]

  • Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. (2022). MDPI. [Link]

  • Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. (n.d.). Illinois State Academy of Science. [Link]

  • Analysis of Laboratory Water Sources for BPA and Phthalates. (2022, April 27). Cole-Parmer. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. [Link]

  • Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. (n.d.). Agilent. [Link]

  • Phthalates. (2024, August 5). UC Food Quality. [Link]

  • A Review of the Analysis of Phthalates by Gas Chromatography in Aqueous and Food Matrices. (2023). PubMed. [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). Archimer. [Link]

  • Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. (2025). RSC Publishing. [Link]

  • Phthalates and phthalate metabolites in urine from Tianjin and implications for platelet mitochondrial DNA methylation. (2023). Frontiers. [Link]

  • Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023). ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Determination of Four Certain Phthalates in the Electronic and Electrical Product by High Performance Liquid Chromatography. (n.d.). Francis Academic Press. [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). MDPI. [Link]

  • Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction – High-Performance Liquid Chromatography. (2013). Oxford Academic. [Link]

  • Liquid Chromatography. (n.d.). Shimadzu. [Link]

  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (n.d.). EPA. [Link]

  • Troubleshooting LC, basics. (n.d.). Chromedia. [Link]

  • HPLC Troubleshooting. (n.d.). Scientific-Resources. [Link]

Sources

Validation & Comparative

Toxicological Comparison Guide: 5-Hydroxy-5-methylhexyl Phthalate vs. Diisoheptyl Phthalate (Parent Compound)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of developmental toxicology and drug formulation, understanding the metabolic fate of plasticizers and excipients is paramount. Diisoheptyl phthalate (DIHepP), a branched medium-chain phthalate, exhibits minimal direct toxicity in its native diester form[1]. However, upon ingestion, it undergoes rapid enzymatic hydrolysis and subsequent cytochrome P450 (CYP450)-mediated oxidation to form 5-Hydroxy-5-methylhexyl Phthalate (5-OH-MHP) [2].

This guide provides an objective, data-driven comparison between the parent compound (DIHepP) and its oxidized monoester metabolite (5-OH-MHP). By delineating their toxicokinetic profiles, receptor interactions, and downstream endocrine-disrupting effects, researchers can better design pharmacokinetic assays and evaluate developmental risks associated with the "Phthalate Syndrome"[3].

Metabolic Activation: The Causality of Toxicity

The parent diester, DIHepP, is highly lipophilic and poorly reactive. When administered orally, it rarely reaches systemic circulation intact. Instead, it is rapidly cleaved by pancreatic lipases and intestinal esterases into mono-5-methylhexyl phthalate (MMHP)[2]. Hepatic Phase I metabolism (specifically ω-1 oxidation) then converts MMHP into the highly active, hydrophilic metabolite 5-OH-MHP[4].

Mechanistic Insight for Assay Design: Assaying the parent compound in serum or urine yields high false-negative rates for exposure. 5-OH-MHP serves as the definitive, stable biomarker for toxicokinetic profiling and is the proximate toxicant responsible for Leydig cell disruption[4].

MetabolicPathway DIHepP Diisoheptyl Phthalate (Parent Compound) MMHP Mono-5-methylhexyl Phthalate (Intermediate) DIHepP->MMHP Gut Esterases (Hydrolysis) OH_MHP 5-Hydroxy-5-methylhexyl Phthalate (Active Toxicant) MMHP->OH_MHP Hepatic CYP450 (Oxidation) Tox Leydig Cell Disruption (Phthalate Syndrome) OH_MHP->Tox Target Binding

Figure 1: Metabolic activation of Diisoheptyl Phthalate into its active oxidized metabolite.

Comparative Toxicological Profiles

The toxicological divergence between DIHepP and 5-OH-MHP is rooted in their structural affinity for cellular targets. While the parent compound exhibits low acute toxicity, the metabolite actively represses steroidogenic gene expression[1][3].

ParameterDiisoheptyl Phthalate (DIHepP)5-Hydroxy-5-methylhexyl Phthalate (5-OH-MHP)
Chemical Role Parent Diester (Pro-toxicant)Oxidized Monoester (Active Metabolite)
Acute Toxicity Low (Oral LD50 > 10,000 mg/kg)Moderate (Proximate cellular toxicant)
Primary Target Tissue Gastrointestinal Tract (Site of hydrolysis)Fetal Leydig Cells (Testes)
Mechanism of Action Inert precursor; requires metabolic activationDownregulation of StAR, Cyp11a1, and INSL3
Biomarker Utility Poor (Rapidly degraded in vivo)Excellent (Stable, excreted in urine)
Testosterone Inhibition (IC50) Inactive in vitroHighly Active (~384 mg/kg equivalent in vivo)
Phthalate Syndrome Indirect (Requires maternal metabolism)Direct (Active in ex vivo isolated assays)

Data synthesized from [1] and [4].

Mechanistic Pathology: The Phthalate Syndrome

In utero exposure to DIHepP leads to a dose-dependent reduction in fetal testosterone production[4]. However, in vitro studies using isolated Leydig cells demonstrate that the parent compound cannot induce this effect directly. It is 5-OH-MHP that interacts with intracellular receptors to downregulate the transcription of the Steroidogenic Acute Regulatory protein (StAR) and Cytochrome P450 11A1 (Cyp11a1)[3].

This blockade of cholesterol transport halts testosterone synthesis, leading to decreased anogenital distance (AGD), cryptorchidism, and the formation of multinucleated gonocytes in male offspring[4].

Standardized Experimental Workflows

To objectively compare the performance and toxicity of these compounds, researchers must utilize self-validating experimental systems that isolate metabolic activation from direct cellular toxicity.

ExpWorkflow Step1 Isolate Fetal Testes (GD 18 Rats) Step2 Ex Vivo Culture (+ hCG) Step1->Step2 Step3 Dosing (Vehicle vs. 5-OH-MHP) Step2->Step3 Step4 Incubation (3 Hours, 37°C) Step3->Step4 Step5 LC-MS/MS (Testosterone) Step4->Step5 Media Step6 RT-qPCR (StAR mRNA) Step4->Step6 Tissue

Figure 2: Workflow for Ex Vivo Fetal Testis Assay isolating direct metabolite toxicity.

Protocol 1: Ex Vivo Fetal Testis Assay (FTA) for Steroidogenesis

Causality & Trustworthiness: This protocol is a self-validating system. By isolating the fetal testis from the maternal liver, we remove the CYP450 metabolic machinery. If the parent compound (DIHepP) is applied, no toxicity occurs. Toxicity is only observed when the pre-synthesized active metabolite (5-OH-MHP) is applied, proving it is the proximate toxicant[3].

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize pregnant Sprague-Dawley rats at Gestational Day (GD) 18. Rationale: GD 14-18 represents the critical window for male sexual differentiation and peak fetal Leydig cell activity. Microdissect fetal testes under a stereomicroscope.

  • Media Preparation: Prepare M199 culture media supplemented with 10% fetal bovine serum and 10 mIU/mL human chorionic gonadotropin (hCG). Rationale: hCG establishes a robust baseline of cAMP-stimulated testosterone production, ensuring that any reduction observed is due to specific anti-androgenic disruption rather than general tissue necrosis.

  • Dosing Strategy: Plate testes on Millipore filters floating on the media. Treat separate wells with vehicle (0.1% DMSO), DIHepP (10–500 µM), and 5-OH-MHP (10–500 µM).

  • Incubation: Incubate for 3 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification (LC-MS/MS): Extract the media and quantify testosterone using LC-MS/MS.

  • Gene Expression (RT-qPCR): Homogenize the tissue, extract RNA, and perform RT-qPCR for StAR and Cyp11a1 to confirm transcriptional downregulation.

Protocol 2: Toxicokinetic Profiling via LC-MS/MS

Causality & Trustworthiness: Measuring parent phthalates in urine is notoriously unreliable due to environmental contamination and rapid in vivo hydrolysis. Tracking the oxidized 5-OH-MHP metabolite guarantees that the detected compound is a product of true biological exposure and metabolism[2].

Step-by-Step Methodology:

  • Animal Dosing: Administer a single oral gavage of DIHepP (100 mg/kg) to adult male Wistar rats.

  • Sample Collection: Collect urine and serum at 0, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Enzymatic Deconjugation: Treat urine samples with β-glucuronidase (incubated at 37°C for 90 mins) to cleave glucuronide conjugates, yielding total free 5-OH-MHP.

  • Solid-Phase Extraction (SPE): Pass samples through a pre-conditioned C18 SPE cartridge. Elute with methanol.

  • LC-MS/MS Analysis: Use a C18 analytical column with a gradient mobile phase of water/acetonitrile (0.1% formic acid). Monitor the specific MRM transitions for DIHepP and 5-OH-MHP.

  • Data Synthesis: Calculate the Area Under the Curve (AUC) and elimination half-life (t₁/₂).

References

  • Health Canada. (2024). State of the Science Report - Part 4: Medium-Chain Phthalate Esters. Government of Canada.[Link]

  • U.S. Consumer Product Safety Commission (CPSC). (2011). Toxicity review of diisoheptyl phthalate (DIHP).[Link]

  • Hannas, B. R., et al. (2011). Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, diisoheptyl phthalate, and diisononyl phthalate. Toxicological Sciences, 123(1), 206-216.[Link]

  • Lin, H., et al. (2021). The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited. Frontiers in Genetics, 12.[Link]

Sources

Assessing the Clinical Relevance of 5-Hydroxy-5-methylhexyl Phthalate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 5-Hydroxy-5-methylhexyl Phthalate (OH-MHHP) as a biomarker for di(2-ethylhexyl) phthalate (DEHP) exposure. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of OH-MHHP with alternative DEHP metabolites, supported by experimental data, and details the methodologies for its accurate quantification. Our objective is to equip you with the necessary technical insights and field-proven knowledge to confidently assess the clinical relevance of OH-MHHP levels in your research.

Introduction: The Significance of OH-MHHP in Biomonitoring

Di(2-ethylhexyl) phthalate (DEHP) is a pervasive plasticizer used to impart flexibility to a vast array of polyvinyl chloride (PVC) products, including medical devices, food packaging, and consumer goods.[1] Its ubiquitous nature leads to widespread human exposure through ingestion, inhalation, and dermal contact.[2] Once in the body, DEHP is rapidly metabolized, and its metabolites are excreted in the urine.[3] The measurement of these urinary metabolites serves as a reliable indicator of recent exposure.[1]

Among the suite of DEHP metabolites, 5-Hydroxy-5-methylhexyl Phthalate (OH-MHHP), an oxidative metabolite, has emerged as a particularly robust and informative biomarker.[4][5] This guide will delve into the scientific rationale for prioritizing OH-MHHP in clinical and epidemiological studies, compare its performance against other key metabolites, and provide detailed analytical protocols for its quantification.

The Metabolic Journey of DEHP: From Parent Compound to Urinary Biomarkers

Understanding the metabolic pathway of DEHP is fundamental to appreciating the clinical utility of its various metabolites. The initial step involves the hydrolysis of DEHP to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further oxidized to several secondary metabolites, including OH-MHHP, mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[4] These oxidative metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in urine.[5]

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis OH_MHHP 5-Hydroxy-5-methylhexyl Phthalate (OH-MHHP) MEHP->OH_MHHP Oxidation MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHP->MEOHP Oxidation MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) MEHP->MECPP Oxidation Urine Urinary Excretion (Conjugated Metabolites) OH_MHHP->Urine MEOHP->Urine MECPP->Urine Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample (100 µL) Spiking Spike with Isotopically Labeled Internal Standard Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spiking->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Hydroxy-5-methylhexyl Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Phthalates as a chemical class are recognized as endocrine disruptors and pose significant environmental risks, particularly to aquatic ecosystems.[5][6] The parent compound, DEHP, is linked to reproductive and developmental toxicity.[4][7] Therefore, its metabolites, including 5-Hydroxy-5-methylhexyl Phthalate, must be handled with the assumption of similar hazards. This guide is designed to provide clear, actionable steps to manage this waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles of Phthalate Waste Management

The disposal of 5-Hydroxy-5-methylhexyl Phthalate is governed by the overarching principles of hazardous waste management. The fundamental logic is to prevent its release into the environment where it can cause harm. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.[8] Phthalates have low water solubility and can persist in the environment, and their biological effects warrant stringent control.[9]

The following procedures are based on established guidelines for laboratory hazardous waste and are tailored to the known properties of phthalate esters.

Hazard Profile and Justification for Protocol

To underscore the importance of this protocol, the table below summarizes the known and inferred hazards of 5-Hydroxy-5-methylhexyl Phthalate, drawing from supplier safety information and the toxicological profile of its parent compound, DEHP.

Hazard ClassificationDescription & JustificationSource
Skin & Eye Irritant Classified as causing skin and eye irritation (H315, H319). Direct contact should be avoided through appropriate Personal Protective Equipment (PPE).
Suspected Endocrine Disruptor As a metabolite of DEHP, a known endocrine disruptor, it is prudent to assume similar activity. Endocrine disruptors can interfere with hormonal systems at low concentrations.[4][7]
Aquatic Toxicity The parent compound, DEHP, is known to be harmful to aquatic life with long-lasting effects (H412). Metabolites may exhibit similar or significant aquatic toxicity.[3]
Potential Reproductive Toxicity DEHP is classified as a substance that may damage fertility or the unborn child (H360). While not specifically classified, the metabolite should be handled with this potential risk in mind.[3][10]
Combustibility Classified for storage with combustible liquids (Storage Class 10). Should be kept away from ignition sources.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of 5-Hydroxy-5-methylhexyl Phthalate waste.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Identify the Waste Stream: Any solution or material (e.g., contaminated gloves, pipette tips, absorbent paper) containing 5-Hydroxy-5-methylhexyl Phthalate must be considered hazardous waste.

  • Segregate at the Source:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing 5-Hydroxy-5-methylhexyl Phthalate in a dedicated, properly labeled hazardous waste container.

    • Solid Waste: Collect all contaminated lab debris (gloves, wipes, etc.) in a separate, clearly labeled container lined with a heavy-duty plastic bag.

    • Do Not Mix: Never mix phthalate waste with other incompatible waste streams such as strong acids, bases, or oxidizers.

Step 2: Proper Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Select an Appropriate Container:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Ideally, reuse the original chemical container if it is in good condition. Do not use food or beverage containers.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of any potential vapors and protects against spills.

Step 3: Accurate and Complete Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.

  • Use a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Hydroxy-5-methylhexyl Phthalate." Do not use abbreviations or chemical formulas.

    • List all other components of the waste mixture, including solvents and their approximate percentages.

    • Check off the relevant hazard characteristics (e.g., Irritant, Environmental Hazard).

    • The accumulation start date (the date the first waste was added).

Step 4: Safe Accumulation and Storage

Waste must be stored safely within the laboratory pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet. The SAA should be located at or near the point of generation.

  • Secondary Containment: Always place liquid waste containers in a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Limits: Be aware of your institution's limits on the volume of hazardous waste that can be accumulated in a lab (e.g., typically no more than 55 gallons).

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's official channels.

  • Contact EHS: When the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) or equivalent office to schedule a waste pickup.

  • Follow Institutional Procedures: Follow all specific procedures required by your EHS office for waste pickup requests.

  • Do Not Transport: Laboratory personnel should not transport their own hazardous waste across campus. This should only be done by trained EHS staff.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with 5-Hydroxy-5-methylhexyl Phthalate.

DisposalWorkflow start Waste Generation (Process involving 5-Hydroxy-5-methylhexyl Phthalate) is_contaminated Is the material contaminated? start->is_contaminated liquid_or_solid Liquid or Solid Waste? is_contaminated->liquid_or_solid Yes not_contaminated Non-Contaminated Waste (Dispose per standard lab procedures) is_contaminated->not_contaminated No liquid_waste Liquid Waste Container (Chemically resistant, sealed) liquid_or_solid->liquid_waste Liquid solid_waste Solid Waste Container (Lined, sealed) liquid_or_solid->solid_waste Solid label_waste Apply & Complete Hazardous Waste Label liquid_waste->label_waste solid_waste->label_waste store_waste Store in Designated SAA (Secondary Containment) label_waste->store_waste request_pickup Container Full or Time Limit Reached? Request EHS Pickup store_waste->request_pickup ehs_disposal EHS Collects for Proper Disposal (e.g., Incineration) request_pickup->ehs_disposal Yes

Caption: Decision workflow for handling 5-Hydroxy-5-methylhexyl Phthalate waste.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill: If the spill is small, you are trained to handle it, and you have the appropriate spill kit, proceed with cleanup.

    • Major Spill: If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup Procedure (Minor Spills):

    • Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

    • Contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or sand).

    • Work from the outside of the spill inward to prevent spreading.

    • Place all used absorbent materials and contaminated PPE into a heavy-duty plastic bag.

    • Seal the bag, label it as "Hazardous Waste: 5-Hydroxy-5-methylhexyl Phthalate Spill Debris," and arrange for EHS pickup.

  • Decontaminate: Thoroughly clean the spill area with soap and water after the absorbent material has been removed.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of our health or the environment.

References

  • Bella Corp Trading Pty Ltd. (2017, September 1). SAFETY DATA SHEET 5-HTP (5-HYDROXY-TRYPTOPHAN). Retrieved from [Link]

  • Hanwha Chemical Co, Ltd. (2018, March 8). SAFETY DATA SHEET. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 23). Phthalates Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) (Compound). Retrieved from [Link]

  • Wu, M. T., et al. (2017, August 19). Changes in Urinary Phthalate Metabolite Levels Before and After the Phthalate Contamination Event and Identification of Exposure Sources in a Cohort of Taiwanese Children. MDPI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phthalates. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Encyclopedia.pub. (2023, June 13). Physical, Chemical, and Environmental Properties of Phthalates. Retrieved from [Link]

  • Wang, Y., et al. (2021, March 13). A critical review on human internal exposure of phthalate metabolites and the associated health risks. Environment International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mono-2-ethyl-5-hydroxyhexyl phthalate. PubChem. Retrieved from [Link]

  • Cole-Parmer. (2005, June 9). Material Safety Data Sheet - Hydroxypropyl methylcellulose phthalate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalates. Retrieved from [Link]

  • ResearchGate. (n.d.). Urinary concentrations (ng/mL) of phthalate metabolites in participants.... Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Retrieved from [Link]

  • Environmental Working Group (EWG). (2000, September 15). Mono-(2-ethyl-5-hydroxyhexyl)phthalate. Retrieved from [Link]

  • Wang, Y., et al. (2021, May 18). Phthalates and Their Impacts on Human Health. Healthcare (Basel). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-5-methylhexanoic acid. PubChem. Retrieved from [Link]

  • Genuis, S. J., et al. (2012). Human Elimination of Phthalate Compounds: Blood, Urine, and Sweat (BUS) Study. The Scientific World Journal. Retrieved from [Link]

  • Li, W., et al. (2023, April 25). Phthalates and phthalate metabolites in urine from Tianjin and implications for platelet mitochondrial DNA methylation. Frontiers in Public Health. Retrieved from [Link]

  • HELCOM. (n.d.). Phthalates. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.